Aunp-12
Description
Properties
CAS No. |
1353563-85-5 |
|---|---|
Molecular Formula |
C142H226N40O48 |
Molecular Weight |
3261.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[2-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(4S,7R)-7-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-hydrazinylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-5,6-dioxooctan-4-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-6-oxohexyl]hydrazinyl]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-hydroxy-3-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H226N40O48/c1-12-71(6)110(176-124(213)83(36-22-25-51-143)158-125(214)89(180-152)45-50-108(201)202)137(226)163-85(41-46-102(146)193)118(207)156-73(8)116(205)165-90(38-23-26-52-144)141(230)182-55-29-40-101(182)135(224)155-72(7)114(203)115(204)91(56-69(2)3)166-120(209)86(42-47-103(147)194)164-138(227)113(76(11)192)179-136(225)109(70(4)5)175-123(212)84(39-28-53-153-142(150)151)160-127(216)92(57-77-30-16-13-17-31-77)168-119(208)82(159-128(217)93(58-78-32-18-14-19-33-78)169-133(222)98(66-187)171-121(210)87(43-48-106(197)198)162-132(221)99(67-188)174-140(229)112(75(10)191)177-129(218)95(61-105(149)196)167-117(206)81(145)64-185)37-24-27-54-154-181-96(59-79-34-20-15-21-35-79)130(219)173-97(65-186)131(220)161-88(44-49-107(199)200)122(211)172-100(68-189)134(223)178-111(74(9)190)139(228)170-94(60-104(148)195)126(215)157-80(62-183)63-184/h13-21,30-35,62,69-76,80-101,109-113,154,180-181,184-192H,12,22-29,36-61,63-68,143-145,152H2,1-11H3,(H2,146,193)(H2,147,194)(H2,148,195)(H2,149,196)(H,155,224)(H,156,207)(H,157,215)(H,158,214)(H,159,217)(H,160,216)(H,161,220)(H,162,221)(H,163,226)(H,164,227)(H,165,205)(H,166,209)(H,167,206)(H,168,208)(H,169,222)(H,170,228)(H,171,210)(H,172,211)(H,173,219)(H,174,229)(H,175,212)(H,176,213)(H,177,218)(H,178,223)(H,179,225)(H,197,198)(H,199,200)(H,201,202)(H4,150,151,153)/t71-,72-,73-,74+,75+,76+,80-,81+,82?,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,109+,110+,111+,112+,113+/m1/s1 |
InChI Key |
YQYGGOPUTPQHAY-KIQLFZLRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AUNP-12, AUR-012 |
Origin of Product |
United States |
Foundational & Exploratory
AUNP-12: A Peptide-Based Modulator of the PD-1/PD-L1 Immune Checkpoint Pathway for Cancer Immunotherapy
An In-depth Technical Guide
This document provides a comprehensive technical overview of AUNP-12, a novel peptide therapeutic agent designed for cancer immunotherapy. It details the core mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Core Mechanism of Action
This compound is a synthetic, 29-amino acid peptide antagonist of the Programmed cell death 1 (PD-1) immune checkpoint pathway.[1][2] Its primary mechanism of action is the disruption of the interaction between the PD-1 receptor, expressed on the surface of activated T cells, and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[1][3]
Tumor cells frequently upregulate PD-L1 on their surface to engage with PD-1 on tumor-infiltrating T cells. This interaction delivers an inhibitory signal that suppresses T-cell activation, proliferation, and cytotoxic functions, allowing the tumor to evade immune destruction.[4] this compound acts as a competitive inhibitor, physically blocking the binding of both PD-L1 and PD-L2 to the PD-1 receptor.[1][3] This blockade effectively "releases the brakes" on the anti-tumor immune response, leading to:
-
Restoration of T-cell Function: By preventing the inhibitory PD-1 signal, this compound restores the effector functions of cytotoxic CD8+ and helper CD4+ T cells.[5]
-
Enhanced Cytokine Production: Reactivated T cells increase the secretion of key anti-tumor cytokines, most notably Interferon-gamma (IFN-γ).[5]
-
Increased T-cell Proliferation: The removal of PD-1 suppression promotes the proliferation of tumor-specific T cells within the tumor microenvironment.[5]
-
Suppression of Regulatory T cells (Tregs): Preclinical data indicates that this compound treatment may also completely suppress the proliferation of immunosuppressive CD4+, Foxp3+ regulatory T cells.[5]
One study has also suggested a potential secondary mechanism involving the downregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of immunosuppression in the tumor microenvironment. However, this finding is not yet widely corroborated in the available literature.
Signaling Pathway Diagram
The following diagram illustrates the molecular interactions within the PD-1 pathway and the intervention point of this compound.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in various preclinical assays, both in vitro and in vivo. The data demonstrates potent activity in restoring immune cell function and inhibiting tumor growth.
Table: In Vitro Activity of this compound
| Assay | Ligand | Cell System | Readout | EC50 Value | Reference |
| T-Cell Proliferation Rescue | PD-L1 | Mouse Splenocyte | Proliferation | 17 nM | [3] |
| T-Cell Proliferation Rescue | PD-L2 | Mouse Splenocyte | Proliferation | 16 nM | [3] |
| T-Cell Proliferation Rescue | PD-L1 | MDA-MB-231-hPD-L1 / Rat PBMC | Proliferation | 0.41 nM | [2] |
| T-Cell Proliferation Rescue | PD-L2 | HEK293-hPD-L2 | Proliferation | 0.72 nM | [2] |
| IFN-γ Release Restoration | PD-L1 | Mouse Splenocyte | IFN-γ Secretion | 49 nM | [3] |
| IFN-γ Release Restoration | PD-L2 | Mouse Splenocyte | IFN-γ Secretion | 51 nM | [3] |
Table: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Mouse Strain | Dosing Regimen | Primary Endpoint | Efficacy | Reference |
| B16F10 Melanoma (Metastasis) | C57BL/6 | 5 mg/kg, s.c., qd, 14 days | Reduction in Lung Metastasis | >60% | [5] |
| CT-26 Colon Carcinoma | BALB/c | 3 mg/kg, 25 days | Tumor Growth Inhibition | 46% | [5] |
| 4T1 Breast Cancer | BALB/c | Not Specified | Tumor Growth Inhibition | 44% | [2][6] |
| Renca Renal Carcinoma | BALB/c | 5 mg/kg, qd, 21 days | Reduction in Tumor Burden | Equipotent to comparator | [5] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Protocol: Mouse Splenocyte Proliferation Assay
This assay measures the ability of this compound to rescue T-cell proliferation that is suppressed by the PD-1/PD-L1 interaction.
-
Splenocyte Isolation: Spleens are harvested from healthy mice (e.g., C57BL/6). A single-cell suspension is created by mechanical dissociation through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: Splenocytes are washed and stained with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is distributed equally between daughter cells upon division, allowing proliferation to be tracked by a reduction in fluorescence intensity via flow cytometry.
-
Co-culture Setup: Stained splenocytes are plated in 96-well plates. Recombinant PD-L1 or PD-L2 protein is added to the culture to induce immunosuppression.
-
T-Cell Stimulation: T cells within the splenocyte population are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation.
-
This compound Treatment: A serial dilution of this compound is added to the wells. Control wells include no inhibitor (maximum suppression) and no PD-L1/L2 (maximum proliferation).
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Proliferation is measured by analyzing the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations.
-
Data Analysis: The percentage of proliferating cells is calculated for each this compound concentration. The EC50 value is determined by plotting the proliferation percentage against the log of the this compound concentration and fitting a dose-response curve.
Protocol: IFN-γ Release Assay (ELISpot Method)
This assay quantifies the restoration of T-cell effector function by measuring the secretion of IFN-γ from individual cells.
-
Plate Preparation: An ELISpot plate is coated with a capture antibody specific for mouse IFN-γ and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.
-
Cell Plating: Murine splenocytes or purified T cells are added to the wells, often in the presence of antigen-presenting cells.
-
Stimulation and Treatment: Cells are stimulated with anti-CD3/anti-CD28 antibodies or a specific antigen. Recombinant PD-L1 is added to induce suppression, followed by the addition of varying concentrations of this compound.
-
Incubation: The plate is incubated for 24-48 hours at 37°C. During this time, activated T cells secrete IFN-γ, which is captured by the antibody on the plate membrane.
-
Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added to the wells. Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., alkaline phosphatase) is added.
-
Spot Development: A substrate is added that reacts with the enzyme to form a visible, insoluble precipitate or "spot" at the location of each IFN-γ-secreting cell.
-
Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The number of spots directly correlates with the number of IFN-γ-producing cells. The EC50 for IFN-γ release restoration is then calculated.
Protocol: In Vivo Syngeneic Mouse Tumor Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in vivo.
-
Cell Culture and Implantation: A syngeneic tumor cell line (e.g., CT-26 colon carcinoma for BALB/c mice) is cultured under standard conditions. A specific number of cells (e.g., 5 x 10^5) is suspended in sterile PBS and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to establish for 7-10 days until they reach a palpable volume (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered systemically (e.g., subcutaneously or intraperitoneally) at a predetermined dose and schedule (e.g., 5 mg/kg, once daily). The control group receives a vehicle control (e.g., sterile saline).
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Ex Vivo Analysis: Tumors, spleens, and draining lymph nodes may be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration (e.g., CD8+ T cells, Tregs) or immunohistochemistry to visualize immune cell localization.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for an in vivo efficacy study.
Summary and Future Directions
This compound is a potent peptide-based inhibitor of the PD-1 immune checkpoint. Its core mechanism of action involves the direct blockade of PD-1/PD-L1 and PD-1/PD-L2 interactions, which successfully restores anti-tumor T-cell immunity in preclinical models. Quantitative data from both in vitro and in vivo studies demonstrate its ability to reverse immune suppression and inhibit tumor growth across multiple cancer types.
As a peptide therapeutic, this compound may offer advantages over monoclonal antibodies, such as potentially better tissue penetration and a different safety profile.[1] Future research will likely focus on its evaluation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to fully characterize its safety, tolerability, and efficacy in patients. Further investigation into secondary mechanisms, such as the modulation of the TGF-β pathway, could also reveal additional therapeutic potential.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Methods - Interferon gamma release assays for Diagnostic Evaluation of Active tuberculosis (IDEA): test accuracy study and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. stoptb.org [stoptb.org]
The Structure-Activity Relationship of Aunp-12: A Deep Dive into a Novel PD-1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Aunp-12 has emerged as a significant peptide-based immune checkpoint modulator targeting the programmed cell death 1 (PD-1) signaling pathway. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel cancer immunotherapies. By exploring the chemical modifications that influence its biological activity, we aim to furnish a comprehensive resource for the rational design of next-generation PD-1 inhibitors.
Core Structure and Mechanism of Action
This compound is a 29-amino acid branched peptide that has been engineered from the binding domain of PD-1 that interacts with its ligands, PD-L1 and PD-L2.[1][2] Its primary mechanism of action involves blocking the interaction between PD-1 and its ligands, thereby preventing the negative regulation of T-cell activation.[1] This blockade restores the immune system's ability to recognize and eliminate tumor cells, which often exploit the PD-1/PD-L1 pathway to evade immune surveillance.[1][2] this compound has been shown to be highly effective in antagonizing PD-1 signaling.[1][2]
Quantitative Analysis of Biological Activity
The biological efficacy of this compound and its derivatives has been quantified in various preclinical assays. The following tables summarize the key quantitative data available, providing a comparative overview of their potency.
| Compound | Assay System | Target Ligand(s) | EC50 Value | Reference |
| This compound | HEK293 cells expressing hPD-L2 | PD-L2 | 0.72 nM | [3] |
| This compound | MDA-MB-231-hPD-L1 expressing cells in rat PBMC proliferation assay | PD-L1 | 0.41 nM | [3] |
| This compound | Mouse splenocyte proliferation assay | PD-L1 | 17 nM | |
| This compound | Mouse splenocyte proliferation assay | PD-L2 | 16 nM | |
| This compound | IFNγ release assay (restoration of T-cell activity) | PD-L1 | 49 nM | |
| This compound | IFNγ release assay (restoration of T-cell activity) | PD-L2 | 51 nM |
Structure-Activity Relationship Insights
Limited but informative SAR studies on the this compound structure have revealed critical insights into the molecular features governing its activity. These findings are crucial for guiding the design of more potent and pharmacokinetically favorable analogs.
Key SAR findings include:
-
C-Terminal Chain Length: The length of the C-terminal chain in the branched peptide structure is highly important for biological activity. Shortening of this chain leads to a decrease in compound activity.[3]
-
N-Terminal Serine Acylation: Acylation of the side-chain of the N-terminal serine residue results in decreased activity.[3]
-
C-Terminal Lysine Acylation: In contrast, acylation of the C-terminal lysine side-chain does not have a significant impact on the peptide's activity.[3]
-
Murine Sequence Fragments: Peptides derived from murine PD-1 sequence fragments are generally less active.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are descriptions of key experiments cited in the evaluation of this compound.
Mouse Splenocyte Proliferation Assay (MSPA)
This assay is a common method to assess the ability of a compound to stimulate T-cell proliferation.
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.
-
Cell Culture: The splenocytes are cultured in a suitable medium.
-
Stimulation and Inhibition: The cells are stimulated with a T-cell activator (e.g., anti-CD3 antibody) to induce proliferation. Concurrently, a PD-1 ligand (PD-L1 or PD-L2) is added to inhibit this proliferation.
-
Treatment: Different concentrations of this compound or its analogs are added to the cell cultures.
-
Proliferation Measurement: After a specific incubation period (typically 48-72 hours), cell proliferation is measured using methods such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: The EC50 value, representing the concentration of the compound that restores 50% of the maximal T-cell proliferation, is calculated.
Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay is analogous to the MSPA but uses human cells, providing a more direct indication of the compound's potential efficacy in humans.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood samples from healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Similar to the MSPA, PBMCs are cultured and stimulated with a T-cell activator in the presence of a PD-1 ligand.
-
Treatment and Proliferation Measurement: The cells are treated with the test compounds, and proliferation is measured after an appropriate incubation period.
-
Data Analysis: EC50 values are determined to quantify the potency of the compounds.
IFN-γ Release Assay
This assay measures the restoration of T-cell effector function by quantifying the secretion of interferon-gamma (IFN-γ), a key cytokine produced by activated T-cells.
Methodology:
-
Co-culture System: A co-culture of T-cells and target cells expressing PD-L1 or PD-L2 is established.
-
Treatment: The co-culture is treated with various concentrations of this compound or its analogs.
-
Supernatant Collection: After a defined period, the cell culture supernatant is collected.
-
IFN-γ Quantification: The concentration of IFN-γ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.
-
Data Analysis: The EC50 value for IFN-γ release is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: PD-1/PD-L1 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a promising peptide-based therapeutic for cancer immunotherapy. The structure-activity relationships identified to date provide a solid foundation for the design of more potent and selective analogs. Further research focusing on systematic modifications of the peptide backbone, side chains, and branching points will be instrumental in optimizing its pharmacological profile. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate ongoing research and development efforts in this exciting area of immuno-oncology.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differding.com [differding.com]
An In-Depth Technical Guide to the Aunp-12 Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aunp-12 is a novel, synthetic branched peptide that has demonstrated significant potential as an immunotherapeutic agent. Engineered to antagonize the Programmed Death-1 (PD-1) signaling pathway, this compound effectively blocks the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2. This inhibition restores T-cell activity against tumor cells, marking this compound as a promising candidate in the landscape of cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence and structure, summarizing its biological activity, and outlining the experimental protocols for its synthesis, purification, and biological evaluation.
This compound Peptide: Sequence and Structure
This compound is a 29-amino acid branched peptide. Its unique structure is composed of two distinct peptide chains linked together.[1][2]
The second, shorter peptide chain is attached to the lysine (K) residue within the first chain, creating a branched configuration. This structure is believed to be crucial for its high-affinity binding and inhibitory function.[2]
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
This compound functions as an immune checkpoint inhibitor by targeting the PD-1 pathway.[3][4] The PD-1 receptor, primarily expressed on activated T-cells, plays a crucial role in downregulating the immune response.[3] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1 and PD-L2.[3] When these ligands bind to PD-1 on T-cells, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[1]
This compound competitively binds to the PD-1 receptor, physically obstructing the binding of both PD-L1 and PD-L2.[2][5] This blockade effectively removes the "brakes" on the T-cells, restoring their ability to recognize and eliminate cancerous cells.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| PD-L1 Inhibition | MDA-MB-231-hPD-L1 expressing cells in rat PBMC | EC50 | 0.41 nM | [6] |
| PD-L2 Inhibition | HEK293 cells expressing hPD-L2 | EC50 | 0.72 nM | [6] |
| Tumor Growth Inhibition | B16F10 mouse melanoma | % Inhibition | 44% | [6] |
| Tumor Growth Inhibition | 4T1 mouse breast cancer | % Reduction | 44% | [6] |
| In vivo Efficacy | C57BL/6J mice with B16F10 melanoma | Lung Metastasis Reduction | 64% (at 5 mg/kg) | [6] |
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, purification, and biological evaluation of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using an automated solid-phase peptide synthesizer.[3] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
CLEAR-Amide resin (100-200 mesh, 0.4 mmol/g)[3]
-
Fmoc-protected amino acids (including Fmoc-Lys(Fmoc)-OH for branching)[3]
-
Coupling reagents: Dicyclohexylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)[3]
-
Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)[3]
-
Solvents: DMF, Dichloromethane (DCM)[3]
Workflow:
Detailed Steps:
-
Resin Swelling: The resin is swelled in DMF.[3]
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed by treatment with 20% piperidine in DMF.[3]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with DIC and HOBt and coupled to the deprotected amine on the resin. The completion of the reaction is monitored by a Kaiser test.[3]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[3]
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the linear sequence.
-
Branching: At the desired position, Fmoc-Lys(Fmoc)-OH is coupled. Following deprotection of both Fmoc groups on the lysine, the two peptide chains are elongated simultaneously.[3]
-
Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
Peptide Purification
The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Parameters:
-
Column: Zorbax Eclipse XDB-C18 (9.4 mm × 250 mm, 5 μm)[3]
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water[3]
-
Buffer B: Acetonitrile[3]
-
Gradient: A linear gradient of Buffer B is used for elution (e.g., 5-10% Buffer B over 5 minutes, then to 29% Buffer B over 15 minutes).[3]
-
Flow Rate: 7 mL/min[3]
-
Detection: UV absorbance at 220 nm.
Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product. The purity is confirmed by analytical HPLC and the mass is verified by mass spectrometry.[3]
In Vitro Biological Assays
This assay measures the ability of this compound to restore T-cell proliferation in the presence of PD-L1 or PD-L2 expressing cells.
General Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. Target cells expressing human PD-L1 (e.g., MDA-MB-231-hPD-L1) or PD-L2 (e.g., HEK293-hPD-L2) are also cultured.[6]
-
Co-culture Setup: PBMCs are co-cultured with the target cells in the presence of a T-cell activator (e.g., anti-CD3 antibody).
-
Treatment: this compound is added at various concentrations.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Proliferation Measurement: T-cell proliferation is quantified using a standard method, such as the MTT assay or by measuring the incorporation of a labeled nucleotide (e.g., BrdU or [3H]-thymidine).
This assay quantifies the restoration of T-cell effector function by measuring the secretion of interferon-gamma (IFN-γ).
General Protocol:
-
Cell Co-culture: Similar to the proliferation assay, T-cells are co-cultured with PD-L1/L2 expressing target cells and a T-cell stimulus.
-
Treatment: The co-culture is treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific duration (e.g., 48-72 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
IFN-γ Quantification: The concentration of IFN-γ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1]
In Vivo Efficacy Studies
The anti-tumor efficacy of this compound is evaluated in preclinical animal models of cancer.
Example Protocol (B16F10 Melanoma Model):
-
Animal Model: C57BL/6J mice are used.[6]
-
Tumor Inoculation: B16F10 melanoma cells are injected intravenously to establish lung metastases.[6]
-
Treatment: After a set period for tumor establishment, mice are treated with this compound (e.g., 5 mg/kg, subcutaneously, once daily) or a vehicle control.[6]
-
Monitoring: The health of the animals is monitored regularly.
-
Endpoint Analysis: After a defined treatment period (e.g., 11-14 days), the mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted to assess the extent of metastasis.[6]
Conclusion
This compound is a promising peptide-based immune checkpoint inhibitor with a well-defined structure and mechanism of action. Its ability to block the PD-1/PD-L1 and PD-1/PD-L2 interactions leads to the restoration of anti-tumor T-cell responses. The quantitative data from in vitro and in vivo studies demonstrate its potent biological activity. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and develop this compound and similar peptide-based immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 5. differding.com [differding.com]
- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Aunp-12: A Comprehensive Technical Guide to Target Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding characteristics and affinity of Aunp-12, a novel peptide-based immune checkpoint modulator. This compound targets the Programmed cell Death-1 (PD-1) signaling pathway, a critical regulator of T-cell activation and exhaustion. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a 29-amino acid branched peptide antagonist of the PD-1 signaling pathway.[1][2] It is engineered from the PD-L1/L2 binding domain of PD-1.[1][2] The primary mechanism of action of this compound is the inhibition of the interaction between the PD-1 receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[3][4] By blocking these interactions, this compound effectively disrupts the co-inhibitory signal that tumor cells exploit to evade the host immune system.[3][5] This blockade leads to the rescue of T-cell proliferation and effector functions, including the enhancement of Interferon-gamma (IFN-γ) release, a key cytokine in the anti-tumor immune response.[3][4] Notably, this compound has been shown to exhibit equipotent antagonism towards both PD-L1 and PD-L2.[3]
The peptide sequence of this compound is composed of two linked chains:
-
Sequence 1: SNTSESFKFRVTQLAPKAQIKE
-
Sequence 2: SNTSESF
Quantitative Binding and Activity Data
The binding affinity and functional activity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data, primarily presented as EC50 values, which represent the concentration of this compound required to elicit a half-maximal response.
| Assay Type | Cell Line/System | Target Ligand | Parameter | Value | Reference(s) |
| Inhibition of Binding | hPDL2 expressing HEK293 cells | PD-L2 | EC50 | 0.72 nM | [6] |
| PBMC Proliferation Assay | Rat peripheral blood mononuclear cells (PBMCs) with hPDL1 expressing MDA-MB-231 cells | PD-L1 | EC50 | 0.41 nM | [6] |
| Mouse Splenocyte Proliferation Assay | Mouse splenocytes | rmPD-L1 | EC50 | 17 nM | [3] |
| Mouse Splenocyte Proliferation Assay | Mouse splenocytes | rmPD-L2 | EC50 | 16.6 nM | [3] |
| Human PBMC Proliferation Assay | Human peripheral blood mononuclear cells (PBMCs) | rhPD-L1 | EC50 | 63.3 nM | [3] |
| Human PBMC Proliferation Assay | Human peripheral blood mononuclear cells (PBMCs) | rhPD-L2 | EC50 | 44.1 nM | [3] |
| IFNγ Release Assay | Mouse splenocytes | PD-L1 | EC50 | 49 nM | [4] |
| IFNγ Release Assay | Mouse splenocytes | PD-L2 | EC50 | 51 nM | [4] |
Signaling Pathway
The PD-1 signaling pathway plays a crucial role in regulating T-cell responses. The binding of PD-L1 or PD-L2 on antigen-presenting cells or tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activation, proliferation, and cytokine release. This compound acts as a competitive antagonist, preventing this interaction and thereby restoring T-cell-mediated anti-tumor immunity.
References
- 1. Human PBMC proliferation assays [bio-protocol.org]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to AUNP-12 in Immuno-oncology
This compound, a novel peptide-based therapeutic, has emerged as a significant candidate in the field of immuno-oncology. This technical guide provides a comprehensive review of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic potential.
Core Concepts: Mechanism of Action
This compound is a 29-amino acid branched peptide engineered to function as a potent inhibitor of the Programmed Death-1 (PD-1) signaling pathway.[1][2] By mimicking the binding domain of PD-1, this compound effectively blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[1][2] This inhibitory action is crucial, as many tumor cells exploit the PD-1 pathway to evade immune surveillance. The binding of PD-L1 or PD-L2 to PD-1 on activated T cells transduces an inhibitory signal, leading to T-cell exhaustion and dysfunction. This compound abrogates this immunosuppressive signal, thereby restoring the cytotoxic function of T cells and enabling them to recognize and eliminate cancer cells.[1]
Preclinical Efficacy: Quantitative Data Summary
The preclinical development of this compound has demonstrated its potent anti-tumor activity across various cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Ligand | EC50 | Source |
| T-Cell Proliferation Rescue | Mouse Splenocytes | PD-L1 | 17 nM | |
| PD-L2 | 16 nM | |||
| Human PBMCs | hPD-L1 | 0.41 nM | [3] | |
| IFN-γ Release Restoration | Mouse Splenocytes | PD-L1 | 49 nM | |
| PD-L2 | 51 nM | |||
| PD-1/PD-L2 Interaction Disruption | HEK293 cells expressing hPD-L2 | hPD-L2 | 0.72 nM | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Cell Line | Dosing Regimen | Primary Endpoint | Result | Source |
| Melanoma | B16F10 | 5 mg/kg, s.c., daily for 14 days | Tumor Growth Inhibition | 44% | [3][4] |
| Breast Cancer | 4T1 | 3 mg/kg, s.c., daily for 40 days | Tumor Growth Inhibition | 44% | [4] |
| Melanoma Metastasis | B16F10 | 5 mg/kg, s.c., daily for 11 days | Reduction in Lung Metastasis | >60% | [4] |
| Renal Cell Carcinoma | Renca | Not specified | Additive antitumor effect with Cyclophosphamide | Additive effect observed |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the PD-1 signaling pathway and the mechanism by which this compound restores T-cell function.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Objective: To determine the ability of this compound to restore the proliferation of T cells suppressed by PD-1/PD-L1 or PD-1/PD-L2 engagement.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant mouse PD-L1-Fc and PD-L2-Fc chimeras
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (various concentrations)
-
[³H]-Thymidine
-
96-well flat-bottom plates
Protocol:
-
Prepare a single-cell suspension of splenocytes from C57BL/6 mouse spleens.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Add splenocytes (2 x 10⁵ cells/well) to the plate.
-
Add soluble anti-CD28 antibody (2 µg/mL) to all wells.
-
Add recombinant mouse PD-L1-Fc or PD-L2-Fc (1 µg/mL) to induce suppression.
-
Add this compound at various concentrations to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
Pulse the cells with 1 µCi of [³H]-Thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
Calculate the EC50 value, which is the concentration of this compound required to achieve 50% of the maximal rescue of proliferation.
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16F10 melanoma cell line
-
Matrigel
-
This compound solution
-
Vehicle control (e.g., sterile PBS)
-
Calipers
Protocol:
-
Culture B16F10 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the right flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (5 mg/kg) or vehicle control subcutaneously once daily for 14 consecutive days.
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising peptide-based immunotherapeutic agent that effectively targets the PD-1 immune checkpoint. Its ability to restore T-cell function and inhibit tumor growth in preclinical models highlights its potential as a valuable addition to the arsenal of cancer immunotherapies. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differding.com [differding.com]
The Biological Functions of Aunp-12 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aunp-12, also known as Aur-012 or NP-12, is a novel 29-amino acid branched peptide that has emerged as a promising immunotherapeutic agent.[1][2] Developed by Aurigene Discovery Technologies, this peptide acts as an immune checkpoint modulator by targeting the Programmed Death-1 (PD-1) signaling pathway.[1][3] Unlike monoclonal antibodies that dominate the landscape of checkpoint inhibitors, this compound's peptidic nature offers a potentially differentiated safety and pharmacokinetic profile. This technical guide provides an in-depth overview of the biological functions of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: PD-1 Pathway Inhibition
This compound functions as a direct antagonist of the PD-1 receptor. By binding to PD-1, it sterically hinders the interaction between PD-1 and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2). This blockade is critical in cancer immunotherapy as tumor cells often upregulate PD-L1 to engage with PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[3] By disrupting this interaction, this compound restores the effector functions of tumor-infiltrating T lymphocytes, enabling them to recognize and eliminate cancer cells.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line/System | EC50 Value | Reference(s) |
| PD-1/PD-L2 Binding Inhibition | Human PD-L2 | HEK293 | 0.72 nM | [1][5] |
| T-cell Proliferation Rescue (rat) | Human PD-L1 | MDA-MB-231 | 0.41 nM | [1][5] |
| Mouse Splenocyte Proliferation Rescue | Mouse PD-L1 | - | 17 nM | |
| Mouse Splenocyte Proliferation Rescue | Mouse PD-L2 | - | 16 nM | |
| IFN-γ Release Restoration | Mouse PD-L1 | - | 49 nM | |
| IFN-γ Release Restoration | Mouse PD-L2 | - | 51 nM | |
| Binding Affinity (Kd) | PD-L1 | - | 0.41 nM | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| B16F10 Melanoma | Mouse | 5 mg/kg, s.c., daily for 14 days | 44% tumor growth inhibition | [1][5] |
| B16F10 Melanoma (metastasis) | Mouse | 5 mg/kg, s.c., daily for 14 days | 54% reduction in lung metastasis | [1] |
| CT-26 Colon Cancer | Mouse | 3 mg/kg | 46% reduction in tumor growth | [1] |
| 4T1 Breast Cancer | Mouse | Not specified | Reduction in tumor growth | [7] |
| Renca Renal Cell Carcinoma | Mouse | Not specified | Additive antitumor effect with cyclophosphamide |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's biological functions.
Mouse Splenocyte Proliferation Assay
This assay is used to assess the ability of this compound to rescue T-cell proliferation from the inhibitory effects of PD-1 engagement.
a. Cell Preparation:
-
Spleens are harvested from mice (e.g., C57BL/6).
-
A single-cell suspension is prepared by mechanical dissociation of the spleens.
-
Red blood cells are lysed using a suitable lysis buffer.
-
The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.
b. Assay Setup:
-
Splenocytes are seeded in 96-well plates.
-
Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.
-
Recombinant mouse PD-L1 or PD-L2 is added to the wells to inhibit T-cell proliferation.
-
This compound is added at various concentrations to test its ability to rescue proliferation.
-
Control wells include unstimulated cells, stimulated cells, and stimulated cells with PD-L1/L2 but without this compound.
c. Proliferation Measurement:
-
The plates are incubated for a defined period (e.g., 72 hours).
-
Cell proliferation is assessed using a standard method, such as the MTT assay or by measuring the incorporation of tritiated thymidine or BrdU.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
IFN-γ Release Assay
This assay measures the restoration of effector cytokine production by T cells upon treatment with this compound.
a. Cell Co-culture:
-
Effector T cells (e.g., cytotoxic T lymphocytes) are co-cultured with target tumor cells that express PD-L1.
-
Alternatively, splenocytes can be stimulated with anti-CD3/anti-CD28 antibodies in the presence of PD-L1 or PD-L2.
b. Treatment and Incubation:
-
This compound is added to the co-culture at a range of concentrations.
-
The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24-48 hours).
c. IFN-γ Quantification:
-
The cell culture supernatant is collected.
-
The concentration of IFN-γ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mouse IFN-γ.
-
The EC50 value for IFN-γ release restoration is determined from the dose-response data.
In Vivo Tumor Models
These experiments evaluate the antitumor efficacy of this compound in a living organism.
a. Animal and Tumor Cell Line Selection:
-
Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are used.
-
Syngeneic tumor cell lines, such as B16F10 melanoma or CT-26 colon carcinoma, are chosen.
b. Tumor Implantation:
-
A specific number of tumor cells are injected subcutaneously or intravenously (for metastasis models) into the mice.
-
Tumors are allowed to establish and reach a palpable size.
c. Treatment Administration:
-
Mice are randomized into control and treatment groups.
-
This compound is administered, typically via subcutaneous injection, at a predetermined dose and schedule.
-
The control group receives a vehicle control.
d. Efficacy Evaluation:
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
For metastasis models, the number of metastatic nodules in relevant organs (e.g., lungs) is counted at the end of the study.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the experiment, tumors and relevant tissues can be harvested for further analysis, such as immunohistochemistry for immune cell infiltration.
Signaling Pathways and Visualizations
This compound's primary mechanism of action is the blockade of the PD-1 signaling pathway. This, in turn, can influence other downstream pathways, such as the TGF-β signaling pathway, which is also implicated in immune suppression within the tumor microenvironment.
PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to PD-1 on T cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K. This results in the suppression of T-cell activation, proliferation, and cytokine production. This compound blocks the initial PD-1/PD-L1 interaction, thereby preventing this inhibitory cascade.
Downregulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a significant role in creating an immunosuppressive tumor microenvironment. It can inhibit the proliferation and effector function of various immune cells, including T cells. While a direct interaction between this compound and the TGF-β pathway has not been fully elucidated, the restoration of T-cell function by this compound can lead to a remodeling of the tumor microenvironment. Activated cytotoxic T lymphocytes can lyse tumor cells, which may in turn reduce the source of tumor-derived TGF-β. Furthermore, activated T cells can secrete cytokines like IFN-γ, which can counteract some of the immunosuppressive effects of TGF-β.
References
- 1. differding.com [differding.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. A Rationally Designed Peptide Antagonist of the PD-1 Signaling Pathway as an Immunomodulatory Agent for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Free Immunopeptide Nano-Conjugates for Brain-Targeted Drug Delivery in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound-a Novel Peptide Therapeutic Targeting Pd-1 Immune Checkpoint Pathway for Cancer Immunotherapy – Structure Activity Relationships & Peptide / Peptidomimetic Analogs | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Utilizing Aunp-12 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Aunp-12, a novel peptide inhibitor of the Programmed cell Death 1 (PD-1) signaling pathway, in preclinical mouse models of cancer. This compound offers a unique mechanism of action in the immuno-oncology landscape, and these guidelines are intended to facilitate its evaluation for cancer therapy research.[1]
Background and Mechanism of Action
This compound (also known as AUR-012) is a branched 29-amino acid peptide antagonist of the PD-1 immune checkpoint.[1] Engineered from the PD-L1/L2 binding domain of PD-1, this compound effectively blocks the interaction between the PD-1 receptor on activated T cells and its ligands, PD-L1 and PD-L2, which are often expressed by tumor cells.[1] By inhibiting these interactions, this compound prevents T-cell exhaustion and restores anti-tumor immunity. Notably, it has been shown to block the PD-1/PD-L1, PD-1/PD-L2, and PD-L1/CD80 pathways.[1] This mechanism leads to the rescue and proliferation of CD4+ and CD8+ T cells while suppressing regulatory T cells (Tregs), ultimately promoting an immune-mediated clearance of cancer cells.[2]
Data Presentation: In Vitro & In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro / Ex Vivo Activity of this compound
| Assay Type | Cell Line / System | Readout | Result (EC₅₀) | Citation |
|---|---|---|---|---|
| PD-1/PD-L2 Binding | HEK293 cells expressing hPD-L2 | Antagonism | 0.72 nM | [3] |
| PBMC Proliferation | MDA-MB-231-hPD-L1 cells & Rat PBMCs | Proliferation Rescue | 0.41 nM | [3] |
| T Cell Proliferation | Stimulated murine immune cells | CD4+ & CD8+ T cell rescue | Complete Rescue | [2] |
| Treg Proliferation | Stimulated murine immune cells | CD4+, Foxp3+ T cell suppression | Complete Abolishment |[2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model / Cell Line | Treatment Regimen | Key Finding | Citation |
|---|---|---|---|---|
| Melanoma | B16F10 | Not Specified | 44% inhibition of tumor growth | [3] |
| Melanoma (Metastatic) | B16F10 | Not Specified | >60% reduction in lung metastasis | [2][4] |
| Breast Cancer | 4T1 | Not Specified | Reduction in primary tumor cells | [3][4] |
| Colon Cancer | CT26 | 3 mg/kg (related compound) | 46% reduction in tumor growth | [2] |
| Kidney Cancer | Orthotopic Renal Carcinoma | 5 mg/kg, qd, 21 days | Significant reduction in tumor burden |[2][4] |
Experimental Protocols
The following protocols are generalized from published preclinical studies involving this compound and its analogs. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
-
Cell Culture: Culture murine cancer cell lines (e.g., B16F10 melanoma, 4T1 breast carcinoma, CT26 colon carcinoma) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or serum-free media at a concentration of 2.5 x 10⁶ cells/mL. Perform a viability check using trypan blue; viability should be >95%.
-
Animal Handling: Use 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16F10, BALB/c for 4T1 and CT26). Allow mice to acclimate for at least one week prior to the experiment.
-
Implantation:
-
Subcutaneous Model: Inject 100 µL of the cell suspension (containing 2.5 x 10⁵ cells) subcutaneously into the right flank of each mouse.
-
Orthotopic Model (Kidney): For renal carcinoma models, surgically inject tumor cells directly into the kidney under anesthesia.[2]
-
Metastasis Model (Melanoma): For lung metastasis studies, inject B16F10 cells intravenously via the tail vein.[2][3]
-
-
Monitoring: Monitor mice daily for tumor appearance. Begin caliper measurements once tumors become palpable.
-
This compound Preparation: Reconstitute lyophilized this compound in a sterile vehicle solution as per the manufacturer's instructions. Prepare fresh dilutions for each injection day.
-
Group Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound treatment).
-
Dosing and Administration:
-
Dosage: Doses between 3-5 mg/kg have been reported to be effective.[2]
-
Route: Administer this compound via subcutaneous (SC) injection at a site distant from the tumor.[1]
-
Schedule: A dosing schedule of once daily (qd) or once every three days (q3d) has shown efficacy.[2] The sustained pharmacodynamic effects of this compound support less frequent dosing.[2]
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or at a pre-determined study endpoint (e.g., 21-25 days).[2]
-
Data Collection: At necropsy, excise tumors and weigh them. For metastasis models, harvest relevant organs (e.g., lungs), and count metastatic nodules.[2]
-
Sample Collection: At specified time points during or after the treatment period, collect blood samples via submandibular or cardiac puncture. Tumors and spleens can also be harvested at the study endpoint.
-
Immune Cell Isolation:
-
Blood: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
-
Tumor/Spleen: Process tissues into single-cell suspensions using mechanical dissociation and/or enzymatic digestion.
-
-
Flow Cytometry:
-
Stain single-cell suspensions with fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1) to quantify immune cell populations.
-
Analysis should focus on the intratumoral recruitment of CD4+ and CD8+ T cells and the reduction of PD-1+ T cells in both the tumor and blood, which are indicators of this compound activity.[2]
-
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ) in plasma or from stimulated splenocytes using ELISA or multiplex bead arrays to assess the functional activation of T cells.[2]
Safety and Tolerability
In preclinical studies, this compound has been reported to be well-tolerated, with no signs of overt toxicity or generation of neutralizing activity at tested therapeutic doses.[1][2] Standard monitoring of animal health, including body weight and clinical signs of distress, is recommended throughout the experimental period.
References
Application Notes and Protocols: Aunp-12 Conjugation to Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aunp-12 is a 29-amino acid branched peptide that acts as an immune checkpoint inhibitor by targeting the Programmed Death-1 (PD-1) signaling pathway.[1][2] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound can restore the anti-tumor activity of T-cells, making it a promising candidate for cancer immunotherapy.[2][3] The conjugation of this compound to nanoparticles offers a strategic approach to enhance its therapeutic efficacy. Nanoparticle-based delivery systems can improve the peptide's stability, extend its circulation half-life, and enable targeted delivery to the tumor microenvironment, thereby increasing its potency and reducing potential systemic side effects.[4]
This document provides detailed protocols for the conjugation of this compound to two common types of nanoparticles used in drug delivery: gold nanoparticles (AuNPs) and polymeric nanoparticles (e.g., PLGA). It also includes methods for the characterization of the resulting this compound-nanoparticle conjugates and summarizes key quantitative data in tabular format.
Signaling Pathway: this compound Inhibition of the PD-1/PD-L1 Axis
The following diagram illustrates the mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.
Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell exhaustion.
Experimental Protocols
Protocol 1: Conjugation of Cysteine-Modified this compound to Gold Nanoparticles (AuNPs)
This protocol describes the conjugation of a cysteine-modified this compound peptide to pre-synthesized gold nanoparticles via a thiol-gold bond.
Materials:
-
Gold Nanoparticles (AuNPs) (e.g., 20 nm, citrate-stabilized)
-
Cysteine-modified this compound (synthesized with a terminal cysteine residue)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge tubes
-
Orbital shaker
Procedure:
-
Preparation of this compound Solution: Dissolve the cysteine-modified this compound peptide in DI water to a final concentration of 1 mg/mL.
-
Degassing: Degas the this compound solution and the AuNP suspension by bubbling with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can oxidize the thiol group of cysteine.
-
Conjugation Reaction:
-
In a sterile centrifuge tube, add the degassed AuNP suspension.
-
Slowly add the degassed this compound solution to the AuNP suspension while gently vortexing. A typical molar ratio is a several-fold excess of peptide to nanoparticles.
-
Incubate the mixture on an orbital shaker at room temperature for 12-16 hours to allow for the formation of the thiol-gold bond.[5]
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the this compound-AuNP conjugates. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unconjugated peptide.
-
Resuspend the pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound peptide.
-
-
Final Resuspension and Storage: Resuspend the final pellet of this compound-AuNP conjugates in a desired volume of PBS. Store the conjugates at 4°C.
Protocol 2: EDC-NHS Conjugation of this compound to Polymeric Nanoparticles (PLGA)
This protocol details the covalent conjugation of this compound to carboxyl-terminated polymeric nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
This compound peptide (with a primary amine available for conjugation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxyl-terminated PLGA nanoparticles in MES buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add the EDC solution to the nanoparticle suspension, followed immediately by the NHS solution. A molar excess of EDC and NHS to the carboxyl groups on the nanoparticles is typically used.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Purification of Activated Nanoparticles:
-
Remove excess EDC and NHS by centrifuging the nanoparticle suspension and resuspending the pellet in fresh MES buffer. Repeat this washing step twice.
-
-
Conjugation of this compound:
-
Dissolve the this compound peptide in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching of Reaction: Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification of this compound-PLGA Conjugates:
-
Purify the this compound-PLGA conjugates from unconjugated peptide and reaction by-products using centrifugal filter units.
-
Wash the conjugates multiple times with PBS (pH 7.4).
-
-
Final Resuspension and Storage: Resuspend the purified conjugates in PBS and store at 4°C.
Characterization of this compound-Nanoparticle Conjugates
The successful conjugation of this compound to nanoparticles should be confirmed, and the physicochemical properties of the conjugates should be characterized.
Methods:
-
UV-Vis Spectroscopy: To confirm the presence of this compound on AuNPs by observing a red-shift in the surface plasmon resonance peak.[6]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation. An increase in size is expected upon peptide conjugation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon conjugation can indicate the presence of the peptide on the surface.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Quantification of Conjugated this compound:
-
For AuNPs: The amount of conjugated peptide can be determined by measuring the concentration of the peptide in the supernatant after centrifugation using methods like the Bradford assay or by fluorescence if the peptide is labeled.[6][7][8]
-
For Polymeric Nanoparticles: The conjugation efficiency can be calculated by quantifying the amount of unreacted peptide in the supernatant using HPLC or a suitable colorimetric assay.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of peptide-nanoparticle conjugates. The values presented are illustrative and will vary depending on the specific nanoparticle system and conjugation conditions.
Table 1: Physicochemical Properties of this compound-Nanoparticle Conjugates
| Nanoparticle Type | Parameter | Before Conjugation | After this compound Conjugation |
| Gold (AuNP) | Hydrodynamic Diameter (nm) | 20 ± 2 | 35 ± 5 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | |
| Zeta Potential (mV) | -30 ± 5 | -15 ± 5 | |
| Polymeric (PLGA) | Hydrodynamic Diameter (nm) | 150 ± 10 | 170 ± 15 |
| Polydispersity Index (PDI) | < 0.15 | < 0.2 | |
| Zeta Potential (mV) | -25 ± 4 | -10 ± 4 |
Table 2: this compound Conjugation Efficiency and Loading
| Nanoparticle Type | Parameter | Value | Method of Determination |
| Gold (AuNP) | Peptide Loading (µg/mg NP) | 10 - 50 | Supernatant Analysis (Bradford Assay) |
| Molecules per NP | 50 - 200 | Calculation based on loading and NP concentration | |
| Polymeric (PLGA) | Conjugation Efficiency (%) | 40 - 70% | Supernatant Analysis (HPLC) |
| Drug Loading (%) | 1 - 5% | Calculation based on initial and unbound peptide |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, conjugation, and characterization of this compound nanoparticles.
Caption: Workflow for this compound nanoparticle conjugation and evaluation.
References
- 1. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 2. differding.com [differding.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Peptides to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Quantifying Bound and Active Antibodies Conjugated to Gold Nanoparticles: A Comprehensive and Robust Approach To Evaluate Immobilization Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
fluorescent labeling of Aunp-12 for in vivo imaging
An Application Note and Detailed Protocols for the Fluorescent Labeling of AUNP-12 for In Vivo Imaging
Introduction
The PD-1/PD-L1 immune checkpoint pathway is a significant target in cancer immunotherapy. Visualizing the expression and dynamics of Programmed death-ligand 1 (PD-L1) in the tumor microenvironment in real-time and non-invasively is crucial for patient stratification and monitoring therapeutic response.[1] This application note describes the methods for fluorescently labeling this compound, a novel PD-L1-targeting peptide antagonist, for in vivo imaging applications.[1][2]
This compound can be conjugated with near-infrared (NIR) fluorescent dyes, such as Cy5.5 for NIR-I imaging and CH1055 for NIR-II imaging, to create highly specific probes for detecting PD-L1 expression in tumor models.[2] The use of NIR dyes is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[3][4] The NIR-II window, in particular, offers superior imaging resolution and sensitivity.[2]
These protocols will provide researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis, characterization, and in vivo application of fluorescently labeled this compound probes.
Quantitative Data Summary
The following tables summarize the key optical properties of this compound conjugated with NIR-I and NIR-II dyes, as well as typical biodistribution data for gold nanoparticles in mice.
Table 1: Optical Properties of Fluorescently Labeled this compound Probes
| Probe | Dye Class | Absorbance Peak (nm) | Emission Peak (nm) |
| This compound-Cy5.5 | NIR-I | 680[2] | 698[2] |
| This compound-CH1055 | NIR-II | 748[2] | 1000[2] |
Table 2: Representative Biodistribution of Gold Nanoparticles in Mice (%ID/g)
This table presents typical accumulation of gold nanoparticles in various organs after intravenous administration, compiled from a meta-analysis.[5] Actual biodistribution will vary based on particle size, surface chemistry, and other factors.
| Organ | Nanoparticle Biodistribution Coefficient (%ID/g) |
| Liver | 17.56[5] |
| Spleen | 12.1[5] |
| Kidney | 3.1[5] |
| Lungs | 2.8[5] |
| Heart | 1.8[5] |
| Tumor | 3.4[5] |
| Brain | 0.3[5] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound Peptide
This protocol describes the conjugation of an amine-reactive NIR dye to the this compound peptide.
Materials:
-
This compound peptide with a free amine group
-
Amine-reactive NIR dye (e.g., Cy5.5-NHS ester or CH1055-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Methodology:
-
Dissolve this compound peptide in anhydrous DMF.
-
Add DIPEA to the peptide solution to act as a base.
-
In a separate tube, dissolve the amine-reactive NIR dye in anhydrous DMF.
-
Add the dye solution to the peptide solution in a 1:1.2 molar ratio (peptide:dye).
-
Allow the reaction to proceed for 4 hours at room temperature in the dark, with gentle stirring.
-
Quench the reaction by adding a small amount of water.
-
Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column, eluting with PBS.
-
Collect the fractions containing the fluorescently labeled this compound.
-
Confirm the purity and concentration using UV-Vis spectroscopy.
-
Lyophilize the purified product for storage.
Protocol 2: Characterization of Labeled this compound
Materials:
-
Fluorescently labeled this compound
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
PBS, pH 7.4
Methodology:
-
Absorbance and Emission Spectra:
-
Resuspend the lyophilized this compound probe in PBS.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to confirm the presence of both the peptide and the dye, and to identify the absorbance peak.[2]
-
Measure the fluorescence emission spectrum using a fluorescence spectrometer, exciting at the absorbance maximum of the dye, to determine the emission peak.[2]
-
-
Dispersion Stability:
-
Incubate the labeled this compound probe in PBS and in serum-containing media at 37°C.
-
At various time points (e.g., 0, 1, 4, 12, 24 hours), measure the absorbance spectrum to check for any signs of aggregation (e.g., peak broadening or shifts).
-
Protocol 3: In Vivo Imaging and Biodistribution Studies
Materials:
-
Tumor-bearing mice (e.g., 4T1 subcutaneous tumor model)[2]
-
Fluorescently labeled this compound probe
-
Sterile PBS
-
In vivo imaging system (for NIR-I or NIR-II)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
-
Probe Administration:
-
Dissolve the fluorescently labeled this compound probe in sterile PBS.
-
Inject the probe intravenously (e.g., via the tail vein) into the mice.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 2, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate in vivo imaging system.[2]
-
Use the appropriate excitation and emission filters for the specific NIR dye used.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity in the tumor region and other organs of interest at each time point using the imaging system's software.[2]
-
-
Ex Vivo Biodistribution:
Visualizations
Caption: Workflow for synthesis, characterization, and in vivo imaging of fluorescently labeled this compound.
Caption: Mechanism of this compound probe binding to PD-L1 for in vivo fluorescence imaging.
Caption: Logical workflow for assessing tumor PD-L1 expression using the this compound probe.
References
- 1. This compound Near-Infrared Fluorescence Probes across NIR-I to NIR-II Enable In Vivo Detection of PD-1/PD-L1 Axis in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in molecular imaging with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Characterization of AUNP-12, a PD-1 Pathway Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUNP-12 is a 29-amino acid peptide therapeutic engineered to function as an immune checkpoint modulator.[1] It specifically targets the Programmed cell death 1 (PD-1) signaling pathway, a critical axis exploited by tumor cells to evade immune surveillance. By blocking the interaction between the PD-1 receptor on activated T-cells and its ligands, PD-L1 and PD-L2, on tumor cells, this compound is designed to restore and enhance the anti-tumor activity of the immune system.
These application notes provide detailed protocols for the essential in vitro assays required to characterize the biological activity of this compound. The described experiments are designed to:
-
Confirm the mechanism of action by measuring the restoration of T-cell activity.
-
Quantify the potency of the peptide in functional immune cell co-culture systems.
-
Assess its direct cytotoxic potential on relevant cell lines.
Data Presentation: Biological Activity of this compound
The following tables summarize key quantitative data for this compound from functional assays. These serve as a benchmark for expected results when performing the protocols outlined below.
Table 1: Potency of this compound in Mouse Splenocyte Proliferation & Functional Assays
| Assay Type | Ligand | EC50 Value (nM) |
|---|---|---|
| T-Cell Proliferation Rescue | PD-L1 | 17 |
| PD-L2 | 16 | |
| IFNγ Release Restoration | PD-L1 | 49 |
| PD-L2 | 51 |
Data sourced from Tocris Bioscience product information, referencing a mouse splenocyte assay system.
Table 2: Binding Affinity of this compound Peptide (P-12)
| Parameter | Value | Target |
|---|---|---|
| Binding Affinity (KD) | 0.41 nM | PD-L1 Receptor |
Data sourced from a study utilizing the this compound peptide, referred to as P-12.[2]
Experimental Protocols & Workflows
The following protocols are fundamental for evaluating the in vitro efficacy of this compound.
Protocol 1: Mixed Lymphocyte Reaction (MLR) for T-Cell Activation
The MLR assay is a robust method to model a primary immune response in vitro and is ideal for evaluating the function of checkpoint inhibitors.[3][4] This assay measures the ability of this compound to enhance T-cell activation and cytokine production in response to allogeneic stimulation.
Objective: To quantify the enhancement of T-cell proliferation and IFN-γ secretion upon PD-1/PD-L1 blockade by this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated (allogeneic) donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin-Streptomycin.
-
This compound peptide (lyophilized).
-
Positive Control: Anti-PD-1 antibody (e.g., Nivolumab, Pembrolizumab).[5]
-
Vehicle Control (e.g., sterile PBS or DMSO, depending on peptide solvent).
-
Cell proliferation dye (e.g., CFSE).
-
96-well U-bottom culture plates.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.
-
To create a one-way MLR, treat stimulator cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent their proliferation. Wash 3 times with PBS.[8]
-
Label responder T-cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
-
Assay Setup:
-
Plate the stimulator PBMCs at 1 x 10⁵ cells/well in a 96-well plate.
-
Add the CFSE-labeled responder PBMCs at 1 x 10⁵ cells/well (for a 1:1 ratio).
-
Prepare serial dilutions of this compound peptide in culture medium. Add to the appropriate wells. Include wells for vehicle control and a positive control anti-PD-1 antibody.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Endpoint Analysis:
-
IFN-γ Secretion: On day 3 or 4, carefully collect 100 µL of supernatant from each well for cytokine analysis. Quantify the concentration of IFN-γ using a commercial ELISA kit according to the manufacturer’s instructions.[6][7]
-
T-Cell Proliferation: On day 5 or 6, harvest the cells. Analyze T-cell proliferation by flow cytometry, gating on the responder T-cell population and measuring the dilution of the CFSE dye.
-
Workflow for Mixed Lymphocyte Reaction (MLR) Assay
References
- 1. differding.com [differding.com]
- 2. Antibody-Free Immunopeptide Nano-Conjugates for Brain-Targeted Drug Delivery in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 6. In vitro T cell responses to PD-1 blockade are reduced by IFN-α but do not predict therapy response in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 blockade restores CAR T cell activity through IFN-γ-regulation of CD163+ M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
Troubleshooting & Optimization
Technical Support Center: Aunp-12 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address stability and solubility issues encountered with the peptide Aunp-12 in vitro. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a branched, 29-amino acid peptide that acts as an immune checkpoint inhibitor.[1][2][3] It is engineered from the PD-L1/L2 binding domain of the Programmed cell Death 1 (PD-1) receptor.[2][3] this compound functions by blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby preventing the downregulation of T-cell activity and enhancing the immune response against tumor cells.[1][3]
Q2: What is the amino acid sequence of this compound?
This compound is a branched peptide composed of two linked chains[1]:
-
Sequence 1: SNTSESFKFRVTQLAPKAQIKE
-
Sequence 2: SNTSESF
Q3: I am observing precipitation after reconstituting this compound. What could be the cause and how can I resolve it?
Peptide precipitation, or aggregation, is a common issue influenced by factors such as amino acid composition, peptide length, pH, and temperature.[4][5] this compound, being a 29-amino acid peptide, may be susceptible to aggregation under suboptimal conditions.
Troubleshooting Steps:
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solvent to be at least one unit away from the pI can significantly improve solubility. For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer.
-
Use of Co-solvents: For hydrophobic peptides, the use of a small amount of an organic co-solvent can aid dissolution. Dimethyl sulfoxide (DMSO) is a common choice, but should be used with caution in cellular assays, typically at a final concentration of less than 1%.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate the dissolution of the peptide.
-
Temperature Control: While gentle warming can sometimes improve solubility, excessive heat can lead to degradation. It is crucial to handle the peptide solution with care.
Q4: What is the recommended solvent for reconstituting this compound?
While specific solubility data for this compound in various solvents is not publicly available, general guidelines for peptides of similar length and composition can be followed. It is recommended to first attempt reconstitution in sterile, purified water. If solubility is limited, a small amount of a suitable organic solvent like DMSO can be used to create a stock solution, which can then be further diluted in the aqueous buffer of choice for the experiment. Always test the solubility with a small aliquot of the peptide before dissolving the entire stock.
Q5: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquoted solutions at -80°C.
Troubleshooting Guide: In Vitro Stability and Solubility
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent bioactivity | Peptide degradation due to improper storage or handling. | Store lyophilized peptide at -20°C or -80°C. Aliquot reconstituted solutions to avoid freeze-thaw cycles. Use fresh aliquots for each experiment. |
| Inaccurate peptide concentration due to incomplete dissolution. | Ensure the peptide is fully dissolved before use. Visually inspect for any particulates. Consider sonicating the solution briefly. | |
| Precipitation in cell culture media | Poor solubility of the peptide in the final buffer. | Prepare a concentrated stock solution in a suitable solvent (e.g., water with a small amount of DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is compatible with your cells. |
| Interaction with components in the cell culture media. | Perform a solubility test of this compound in your specific cell culture medium before starting the experiment. | |
| Formation of visible aggregates over time | Peptide aggregation. | Adjust the pH of the buffer to be further from the peptide's isoelectric point. Consider adding a small amount of a chaotropic agent like guanidinium chloride (if compatible with the assay). Store the peptide solution at 4°C for short-term use and avoid prolonged storage at room temperature. |
Quantitative Data
While specific experimental data on the physicochemical properties of this compound is limited in the public domain, the following table summarizes its known in vitro activity.
| Parameter | Value | Assay System |
| EC50 (PD-L1) | 17 nM | Mouse splenocyte proliferation assay |
| EC50 (PD-L2) | 16 nM | Mouse splenocyte proliferation assay |
| EC50 (IFNγ release, PD-L1 inhibition) | 49 nM | T-cell activity assay |
| EC50 (IFNγ release, PD-L2 inhibition) | 51 nM | T-cell activity assay |
Data sourced from Tocris Bioscience.[6]
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (reconstituted stock solution)
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well flat-bottom plates
Methodology:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods.
-
Labeling (if using proliferation dye): Label the cells with CFSE according to the manufacturer's instructions.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Cell Seeding: Wash the plate to remove unbound antibody. Seed the labeled cells at an appropriate density (e.g., 1 x 10⁵ cells/well).
-
Treatment: Add soluble anti-CD28 antibody and varying concentrations of this compound to the wells. Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
Analysis:
-
CFSE: Harvest the cells and analyze proliferation by flow cytometry.
-
[³H]-thymidine: Add [³H]-thymidine for the last 18-24 hours of incubation. Harvest the cells and measure thymidine incorporation using a scintillation counter.
-
Protocol 2: Interferon-gamma (IFN-γ) Release Assay
Materials:
-
PBMCs or co-culture of T-cells and antigen-presenting cells (APCs)
-
Complete cell culture medium
-
Antigen or mitogen for stimulation
-
This compound (reconstituted stock solution)
-
Human IFN-γ ELISA kit
-
96-well plates
Methodology:
-
Cell Seeding: Seed PBMCs or the T-cell/APC co-culture in a 96-well plate.
-
Treatment: Add the stimulating antigen/mitogen and varying concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. The effect of phospho-peptide on the stability of gold nanoparticles and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 signaling modulates interferon-γ production by Gamma Delta (γδ) T-Cells in response to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study on the preparation process of quinoa anti-hypertensive peptide and its stability [frontiersin.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Antibody-Free Immunopeptide Nano-Conjugates for Brain-Targeted Drug Delivery in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aunp-12 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aunp-12 for cell culture experiments. This compound is a peptide inhibitor of the Programmed Death-1 (PD-1) signaling pathway, which plays a crucial role in regulating T-cell activation and immune responses. Proper concentration optimization is critical for achieving desired experimental outcomes while minimizing potential off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide antagonist of the PD-1 signaling pathway. It functions by blocking the interaction between the PD-1 receptor on activated T-cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[1][2] This blockade reinvigorates suppressed T-cells, enhancing their ability to recognize and eliminate cancer cells.[3]
Q2: What is a good starting concentration range for this compound in my cell culture experiments?
A2: Based on published data, a good starting point for this compound concentration is in the low to mid-nanomolar (nM) range. Reported EC50 values (the concentration at which 50% of the maximum effect is observed) vary depending on the cell line and the specific assay but generally fall between 0.4 nM and 100 nM. We recommend starting with a broad range of concentrations, for example, from 1 nM to 1000 nM, in a preliminary dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is a peptide and should be handled with care to maintain its stability. It is typically supplied as a lyophilized powder. For stock solutions, we recommend reconstituting the peptide in sterile, nuclease-free water or a buffer recommended by the supplier. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: Is this compound expected to be cytotoxic?
A4: While this compound is designed to modulate immune cell activity, high concentrations of any peptide can potentially induce cytotoxicity. It is essential to perform a cytotoxicity assay in parallel with your functional assays to identify a concentration range that is effective without causing significant cell death. The included troubleshooting guide provides steps to address unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes reported EC50 values for this compound in various in vitro assays. This data can be used as a reference for designing initial dose-response experiments.
| Cell Line/System | Assay | Target | Reported EC50 |
| HEK293 cells expressing hPD-L2 | Inhibition of PD-1 binding | PD-1/PD-L2 | 0.72 nM |
| Rat peripheral blood mononuclear cells (PBMCs) with hPD-L1 expressing MDA-MB-231 cells | Proliferation assay | PD-1/PD-L1 | 0.41 nM |
| Mouse splenocyte assay | Proliferation rescue | PD-L1 | 17 nM |
| Mouse splenocyte assay | Proliferation rescue | PD-L2 | 16 nM |
| Mouse splenocyte assay | IFNγ release restoration | PD-L1 | 49 nM |
| Mouse splenocyte assay | IFNγ release restoration | PD-L2 | 51 nM |
| Human PBMCs | Proliferation rescue | PD-L1 | 63.3 nM |
| Human PBMCs | Proliferation rescue | PD-L2 | 44.1 nM |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure for determining the optimal concentration of this compound for your specific cell culture system and experimental endpoint.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or recommended buffer for reconstitution
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for your specific functional assay (e.g., cell proliferation assay kit, cytokine ELISA kit)
-
Reagents for a cytotoxicity assay (e.g., LDH assay kit, live/dead cell staining)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Prepare this compound Stock Solution:
-
Reconstitute the lyophilized this compound in sterile water or the recommended buffer to a high concentration stock solution (e.g., 1 mM).
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density appropriate for your assay. Allow the cells to adhere and stabilize overnight in the incubator.
-
-
Prepare this compound Dilutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations. A 10-point, 2-fold dilution series starting from 1000 nM is a good starting point (e.g., 1000 nM, 500 nM, 250 nM, etc., down to ~2 nM).
-
Include a vehicle control (medium with the same concentration of the reconstitution solvent as the highest this compound concentration) and a no-treatment control.
-
-
Treat Cells:
-
Carefully remove the medium from the wells and replace it with the prepared this compound dilutions.
-
Incubate the plate for a duration appropriate for your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Perform Assays:
-
At the end of the incubation period, perform your functional assay according to the manufacturer's instructions to measure the desired biological response (e.g., T-cell activation, cytokine production).
-
In a parallel plate or using a portion of the supernatant, perform a cytotoxicity assay to assess cell viability at each this compound concentration.
-
-
Data Analysis:
-
Plot the results of your functional assay as a dose-response curve with this compound concentration on the x-axis (log scale) and the measured response on the y-axis.
-
From this curve, determine the EC50 value.
-
Analyze the cytotoxicity data to identify the highest concentration of this compound that does not cause significant cell death.
-
The optimal concentration for your experiments will be in the range that provides a robust biological response with minimal cytotoxicity.
-
Troubleshooting Guide
Issue 1: No observable effect of this compound at expected concentrations.
-
Possible Cause:
-
Peptide Degradation: this compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).
-
Incorrect Concentration: Errors in dilution calculations.
-
Cell Line Insensitivity: The cell line used may not express sufficient levels of PD-1, PD-L1, or PD-L2, or the downstream signaling pathway may be inactive.
-
Assay Timing: The chosen time point for the assay may be too early or too late to observe an effect.
-
-
Solution:
-
Always use freshly thawed aliquots of this compound stock solution.
-
Double-check all dilution calculations.
-
Confirm the expression of PD-1, PD-L1, or PD-L2 in your cell line using techniques like flow cytometry or western blotting.
-
Perform a time-course experiment to determine the optimal incubation time for your assay.
-
Issue 2: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause:
-
Peptide Aggregation: Peptides can sometimes aggregate at high concentrations or in certain media, leading to non-specific toxicity.
-
Contamination: The this compound stock solution or the cell culture may be contaminated.
-
Off-target Effects: At higher concentrations, this compound might have off-target effects on cellular pathways essential for survival.
-
-
Solution:
-
Visually inspect the this compound stock solution for any precipitates. If aggregation is suspected, try preparing fresh dilutions and using a different reconstitution buffer. Consider using a peptide stabilizing agent if recommended by the supplier.
-
Ensure aseptic techniques are followed and test for mycoplasma contamination.
-
Perform a thorough dose-response curve to identify a non-toxic concentration range. If toxicity persists at concentrations required for the desired effect, consider using a different peptide inhibitor or a different experimental approach.
-
Issue 3: High variability between replicate wells.
-
Possible Cause:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.
-
Pipetting Errors: Inaccurate pipetting of this compound dilutions or assay reagents.
-
Edge Effects: Wells on the edge of the plate may experience different environmental conditions (e.g., evaporation).
-
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile medium or PBS.
-
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
Technical Support Center: Aunp-12 Experimental Troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the PD-1 pathway inhibitor, Aunp-12.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: I am not observing the expected biological activity of this compound in my T-cell proliferation or cytokine release assays. What are the possible causes and solutions?
Answer:
Several factors could contribute to a lack of this compound activity. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Peptide Storage and Handling | This compound, being a peptide, is sensitive to degradation. Ensure it has been stored lyophilized at -20°C or colder, protected from light and moisture.[1][2][3][4][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted peptide.[2][4] Before opening, allow the vial to warm to room temperature to prevent condensation.[1][2] |
| Incorrect Peptide Reconstitution and Dilution | Peptides can be challenging to dissolve. Refer to the manufacturer's instructions for the recommended solvent. If not specified, sterile, nuclease-free water or a buffer at pH 5-6 is a good starting point.[2][3] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for the initial stock solution, followed by dilution in aqueous buffer.[5] Ensure the final concentration of the organic solvent is compatible with your cell-based assay. |
| Peptide Degradation in Solution | Peptides in solution have limited stability.[1][2][3] Prepare fresh working solutions for each experiment from a frozen stock. Peptides containing certain amino acids can be prone to oxidation or deamidation, so minimizing time in solution is crucial.[2][4] |
| Suboptimal Assay Conditions | Ensure your assay is properly controlled. This includes positive controls (e.g., a known activator of T-cell proliferation) and negative controls (untreated cells). The concentration of this compound should be within the effective range. Based on published data, EC50 values are in the nanomolar range.[6] Titrate this compound across a range of concentrations to determine the optimal dose for your specific assay conditions. |
| Cell Health and Viability | The health of your primary cells (e.g., splenocytes, PBMCs) is critical. Ensure high viability after isolation and before starting the experiment. Stressed or unhealthy cells may not respond optimally to stimuli or inhibitors. |
| Assay-Specific Issues | For T-cell proliferation assays, ensure the stimulus (e.g., anti-CD3/CD28 antibodies, specific antigen) is potent enough to induce a robust proliferative response that can be rescued by this compound.[7] For cytokine release assays, check that the stimulation time is appropriate for the cytokine of interest (e.g., IFN-γ).[8] |
Question 2: I am observing high background signal in my cell-based assays with this compound. How can I mitigate this?
Answer:
High background can obscure the specific effects of this compound. The following steps can help reduce non-specific signals.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding of this compound | Peptides can sometimes bind non-specifically to plasticware or other proteins. Consider using low-protein-binding plates and tubes. Including a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) or a blocking agent like BSA in your assay buffer can help reduce non-specific interactions. |
| Contamination of Reagents or Cells | Microbial contamination can lead to non-specific immune cell activation and high background. Ensure all reagents, media, and cells are sterile. Regularly check cell cultures for signs of contamination. |
| Issues with Detection Reagents (ELISA) | In an ELISA for cytokine detection, the antibodies themselves can be a source of high background. Ensure you are using the recommended antibody concentrations and that they have been stored correctly. Insufficient washing between steps is a common cause of high background.[9] Increase the number and vigor of wash steps. Also, ensure the blocking step is effective. |
| Cell Death | Excessive cell death can release intracellular components that may interfere with the assay and increase background. Handle cells gently and ensure optimal culture conditions. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a 29-amino acid peptide antagonist of the Programmed cell Death 1 (PD-1) signaling pathway.[6] It functions by blocking the interaction of the PD-1 receptor on T-cells with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[6] This blockade prevents the inhibitory signal from being transmitted to the T-cell, thereby restoring its anti-tumor activity, including proliferation and cytokine release (e.g., IFN-γ).[6]
What are the recommended storage and handling conditions for this compound?
-
Lyophilized Powder: Store at -20°C or colder in a desiccator, protected from light.[1][2][3][4][5]
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3][4] Peptide solutions are less stable than the lyophilized form; for best results, use freshly prepared solutions.[1][3]
What is the solubility of this compound?
The solubility of a specific batch of this compound should be provided by the supplier. As a general guideline for peptides, solubility can be tested in sterile water or common buffers. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be needed to create a stock solution, which can then be diluted in the appropriate aqueous buffer for your experiment.
What are the expected EC50 values for this compound?
The half-maximal effective concentration (EC50) can vary depending on the specific assay system. Published data for this compound in a mouse splenocyte effector function assay are in the nanomolar range.[6]
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound in key in vitro assays.
| Assay | Ligand | EC50 (nM) | Cell System |
| Splenocyte Effector Function (IFN-γ release) | PD-L1 | in the nanomolar range | Mouse |
| Splenocyte Effector Function (IFN-γ release) | PD-L2 | in the nanomolar range | Mouse |
| PBMC Proliferation Assay | hPD-L1 | 0.41 | Rat |
| Inhibition of PD-1 to PD-L2 Binding | hPD-L2 | 0.72 | HEK293 cells |
Data sourced from Differding Consulting's report on this compound.[6]
Experimental Protocols
Protocol 1: this compound Reconstitution and Aliquoting
-
Before opening, bring the vial of lyophilized this compound to room temperature in a desiccator to prevent moisture condensation.[2][4]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or as recommended by the supplier) to a stock concentration of 1-10 mM.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Prepare single-use aliquots of the stock solution in low-protein-binding tubes.
Protocol 2: In Vitro T-Cell Proliferation Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Isolate primary T-cells or a mixed lymphocyte population (e.g., mouse splenocytes or human PBMCs) using standard methods.
-
Assess cell viability and count.
-
If using a dye dilution assay, label the cells with a proliferation tracking dye (e.g., CFSE) according to the dye manufacturer's protocol.[7]
-
-
Assay Setup:
-
Plate the cells in a 96-well plate at an optimized density.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle-only control.
-
Add the this compound dilutions to the appropriate wells.
-
Add a T-cell stimulus to all wells except the unstimulated control. Common stimuli include anti-CD3 and anti-CD28 antibodies, or a specific peptide antigen if using antigen-presenting cells.[7]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 3-5 days. The optimal incubation time should be determined empirically.
-
-
Data Acquisition and Analysis:
-
Dye Dilution Assay: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of the fluorescent dye intensity in daughter cells.
-
Thymidine Incorporation Assay: Pulse the cells with ³H-thymidine for the final 18-24 hours of culture. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
Calculate the percentage of proliferation or the counts per minute (CPM) for each condition. Plot the data as a function of this compound concentration to determine the EC50.
-
Protocol 3: IFN-γ Release Assay (ELISA)
-
Cell Stimulation:
-
Set up the cell culture as described in the T-cell proliferation assay (steps 1 and 2), but typically for a shorter duration (e.g., 24-72 hours).[8]
-
After the incubation period, centrifuge the plate and carefully collect the supernatant, which contains the secreted IFN-γ.
-
-
ELISA Procedure:
-
Perform a standard sandwich ELISA for IFN-γ according to the kit manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, blocking non-specific sites, adding the cell culture supernatants and a standard curve of recombinant IFN-γ, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve from the recombinant IFN-γ data.
-
Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.
-
Plot the IFN-γ concentration as a function of this compound concentration.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound blocks the inhibitory PD-1/PD-L1 pathway.
Experimental Workflow
Caption: Workflow for in vitro efficacy testing of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low this compound activity.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. differding.com [differding.com]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aunp-12 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Aunp-12, a peptide inhibitor of the PD-1 signaling pathway.[1][2] Our goal is to help you optimize your dose-response curve experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 29-amino acid branched peptide that acts as an immune checkpoint modulator.[2] It functions by blocking the interaction between the programmed cell death 1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1][2] By inhibiting this interaction, this compound restores the activity of T-cells, which can then recognize and attack tumor cells.[2][3]
Q2: What are the expected EC50 values for this compound in in vitro assays?
A2: The half-maximal effective concentration (EC50) for this compound can vary depending on the specific assay system. In a mouse splenocyte proliferation assay, reported EC50 values are approximately 17 nM for rescuing proliferation inhibited by PD-L1 and 16 nM for PD-L2.[1] For the restoration of IFNγ release by T-cells, the EC50 values are around 49 nM for PD-L1 and 51 nM for PD-L2 inhibition.[1]
Q3: I am not observing a clear dose-response curve. What are the potential causes?
A3: Several factors could contribute to an unclear dose-response curve:
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases. Ensure you are using protease inhibitors in your cell culture medium and handle the peptide according to stability guidelines.
-
Incorrect Concentration Range: The concentrations of this compound you are testing may be too high or too low. A broad initial range finding experiment is recommended.
-
Cell Health and Density: Ensure your target cells are healthy, viable, and seeded at the optimal density for the duration of the assay.
-
Assay Incubation Time: The incubation time with this compound may need to be optimized. A time-course experiment can help determine the optimal duration.
-
Reagent Quality: Verify the quality and activity of all reagents, including cell culture media, cytokines, and detection antibodies.
Q4: How should I prepare and store my this compound stock solutions?
A4: For optimal stability, it is recommended to dissolve lyophilized this compound in a sterile, protease-free buffer (e.g., PBS) to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock in the appropriate assay medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Non-specific binding of antibodies- Insufficient washing steps- High cell density | - Increase the number of washing steps.- Include a blocking step in your protocol (e.g., with BSA or serum).- Optimize cell seeding density. |
| Low signal or no response | - Inactive this compound peptide- Low expression of PD-1, PD-L1/L2 on cells- Suboptimal assay conditions | - Verify the integrity and activity of your this compound stock.- Confirm PD-1, PD-L1/L2 expression on your target cells using flow cytometry or western blot.- Optimize incubation times and reagent concentrations. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Unexpected sigmoidal curve shape | - Compound precipitation at high concentrations- Cytotoxicity at high concentrations | - Visually inspect wells for precipitation.- Perform a cytotoxicity assay in parallel to your dose-response experiment. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol is designed to measure the ability of this compound to restore T-cell proliferation in the presence of PD-L1 or PD-L2.
Materials:
-
T-cells (e.g., from PBMCs or a T-cell line)
-
Antigen-presenting cells (APCs) expressing PD-L1 or PD-L2
-
This compound
-
T-cell activation signal (e.g., anti-CD3/CD28 antibodies or a specific antigen)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT, WST-1)
-
Complete cell culture medium
-
Protease inhibitors
Methodology:
-
Label T-cells with a proliferation dye according to the manufacturer's instructions.
-
Seed the labeled T-cells and APCs in a 96-well plate at a predetermined optimal ratio.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Add the different concentrations of this compound to the appropriate wells.
-
Add the T-cell activation signal to all wells except the negative control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Measure T-cell proliferation using a flow cytometer (for dye dilution) or a plate reader (for colorimetric reagents).
-
Plot the proliferation data against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
Protocol 2: IFNγ Release Assay
This protocol measures the restoration of IFNγ secretion by T-cells upon blockade of the PD-1 pathway by this compound.
Materials:
-
T-cells
-
APCs expressing PD-L1 or PD-L2
-
This compound
-
T-cell activation signal
-
IFNγ ELISA kit
-
Complete cell culture medium
Methodology:
-
Seed T-cells and APCs in a 96-well plate.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Add the different concentrations of this compound to the wells.
-
Add the T-cell activation signal.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Plot the IFNγ concentration against the log of the this compound concentration to determine the EC50.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Dose-Response Experiments
| Assay Type | Initial Range-Finding (nM) | Optimized Range (nM) |
| T-Cell Proliferation | 0.1 - 1000 | 1 - 100 |
| IFNγ Release | 0.1 - 1000 | 1 - 200 |
Table 2: Example Data for this compound Dose-Response Curve
| This compound Conc. (nM) | % Proliferation (Mean ± SD) | IFNγ Conc. (pg/mL) (Mean ± SD) |
| 0 | 15.2 ± 2.1 | 55.6 ± 8.3 |
| 1 | 25.8 ± 3.5 | 150.2 ± 15.1 |
| 10 | 65.4 ± 5.8 | 450.9 ± 35.7 |
| 50 | 85.1 ± 6.2 | 780.4 ± 50.2 |
| 100 | 92.3 ± 4.9 | 850.1 ± 62.5 |
| 500 | 93.1 ± 5.3 | 855.7 ± 65.0 |
Visualizations
Caption: this compound blocks the PD-1/PD-L1/L2 interaction, preventing T-cell inhibition.
Caption: A typical workflow for optimizing an this compound dose-response curve experiment.
References
- 1. AUNP 12 Supplier | CAS 1353563-85-5 | AUNP12 | Tocris Bioscience [tocris.com]
- 2. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Aunp-12 Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Aunp-12 therapy. This compound is a peptide inhibitor of the PD-1 pathway, designed to block the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2, thereby enhancing anti-tumor T-cell activity.[1][2] This guide is structured to directly address specific issues that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 29-amino acid peptide that acts as an immune checkpoint modulator.[1][2][3] It competitively inhibits the binding of the PD-1 receptor to its ligands, PD-L1 and PD-L2.[1][4] This blockade prevents the "off" signal that tumor cells use to evade the immune system, thereby restoring and enhancing the ability of T-cells to recognize and kill cancer cells.[1]
Q2: What are the known EC50 and IC50 values for this compound?
A2: The potency of this compound has been characterized in various in vitro assays. The half-maximal effective concentration (EC50) for rescuing T-cell proliferation is in the nanomolar range. Specific values are detailed in the data tables below.
Q3: What are the primary reasons for observing reduced efficacy or resistance to this compound in my experiments?
A3: Resistance to PD-1 pathway inhibitors like this compound can be multifactorial. It can be broadly categorized into primary (innate) resistance, where tumors do not respond from the outset, and acquired resistance, which develops after an initial period of response. Key mechanisms include:
-
Low Tumor Immunogenicity: The tumor may not have enough mutations (low tumor mutational burden - TMB) to be recognized by the immune system.
-
Altered Tumor Microenvironment (TME): An immunosuppressive TME can hinder T-cell infiltration and function. This can be due to the presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages.
-
Loss or Downregulation of Antigen Presentation Machinery: Tumor cells may lose the ability to present antigens via MHC class I molecules, making them invisible to cytotoxic T-lymphocytes.
-
Upregulation of Alternative Immune Checkpoints: Tumors may compensate for PD-1 blockade by upregulating other inhibitory pathways such as CTLA-4, TIM-3, or LAG-3.
-
Defects in Interferon Signaling: Mutations in the interferon-gamma (IFN-γ) signaling pathway within tumor cells can render them insensitive to T-cell-mediated killing.
Q4: How can I determine if my cell line or tumor model is likely to be sensitive to this compound?
A4: Initial characterization of your model is crucial. High PD-L1 expression on tumor cells is often used as a biomarker for potential responsiveness. Additionally, a high tumor mutational burden and the presence of a T-cell inflamed tumor microenvironment (high infiltration of CD8+ T-cells) are positive predictive factors. You can assess these using immunohistochemistry (IHC), flow cytometry, and genomic sequencing.
Q5: What are some strategies to overcome resistance to this compound?
A5: Overcoming resistance often involves combination therapies. Consider the following approaches:
-
Combination with Chemotherapy or Radiation: These can induce immunogenic cell death, releasing tumor antigens and promoting T-cell priming.
-
Targeting Other Immune Checkpoints: Combining this compound with antibodies against CTLA-4, TIM-3, or LAG-3 can block compensatory inhibitory pathways.
-
Modulating the Tumor Microenvironment: Therapies that deplete or reprogram immunosuppressive cells (e.g., CSF-1R inhibitors to target macrophages) can enhance this compound efficacy.
-
Enhancing T-cell Priming and Activation: The use of co-stimulatory agonists (e.g., anti-CD40 or anti-OX40) or cancer vaccines can boost the initial anti-tumor immune response.
Quantitative Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Ligand | EC50/IC50 (nM) | Reference |
| PD-1/PD-L2 Binding Inhibition | HEK293 expressing hPD-L2 | PD-L2 | 0.72 | [3] |
| T-cell Proliferation Rescue | Rat PBMC with MDA-MB-231-hPD-L1 | PD-L1 | 0.41 | [3] |
| Mouse Splenocyte Proliferation Rescue | Mouse Splenocytes | PD-L1 | 17 | [4] |
| Mouse Splenocyte Proliferation Rescue | Mouse Splenocytes | PD-L2 | 16 | [4] |
| IFN-γ Release Restoration | Mouse Splenocytes | PD-L1 | 49 | [4] |
| IFN-γ Release Restoration | Mouse Splenocytes | PD-L2 | 51 | [4] |
Table 2: this compound Preclinical Efficacy Data
| Tumor Model | Treatment | Outcome | Reference |
| B16F10 Melanoma | This compound (P-12) 3 mg/kg/day, s.c. for 14 days | 66% decrease in metastatic nodules | [5] |
| B16F10 Melanoma | This compound | 44% inhibition of tumor growth | [3] |
| 4T1 Breast Cancer | This compound | Reduction in tumor growth | [3] |
| Renca Renal Cell Carcinoma | This compound in combination with Cyclophosphamide | Additive antitumor effect | [4] |
Troubleshooting Guides
Issue 1: this compound shows low potency or no effect in my in vitro T-cell activation assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Ensure that your T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, specific antigen) is at a suboptimal concentration. PD-1 inhibitors work best when T-cells are receiving a TCR signal that is being dampened by PD-1/PD-L1. |
| Low PD-L1 Expression on Target Cells | Verify PD-L1 expression on your target cells by flow cytometry or western blot. If expression is low, consider using a different cell line or stimulating cells with IFN-γ to upregulate PD-L1. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. Refer to the EC50 values in Table 1 as a starting point. |
| Poor Cell Health | Ensure that both effector (T-cells) and target cells are healthy and viable throughout the experiment. High cell death can lead to inconsistent results. Use a viability dye in your flow cytometry panel. |
| Presence of Other Inhibitory Pathways | Your cell line may be expressing other inhibitory ligands. Consider co-blockade with antibodies against other checkpoints like CTLA-4, TIM-3, or LAG-3. |
Issue 2: I'm not observing a significant anti-tumor effect of this compound in my in vivo model.
| Possible Cause | Troubleshooting Step |
| "Cold" Tumor Microenvironment | Characterize the tumor immune infiltrate. If there is a low density of T-cells ("cold" tumor), this compound monotherapy may be ineffective. Consider combination with therapies that can induce T-cell infiltration, such as radiation or certain chemotherapies. |
| Presence of Immunosuppressive Cells | Analyze the TME for the presence of Tregs, MDSCs, and M2 macrophages using flow cytometry. If these populations are abundant, consider combination therapies to deplete or reprogram them. |
| Development of Acquired Resistance | If an initial response is followed by tumor progression, resistance may have developed. Biopsy the tumors to assess for changes in PD-L1 expression, MHC expression, or upregulation of other immune checkpoints. |
| Suboptimal Dosing or Schedule | Review the preclinical data for this compound to ensure your dosing and administration schedule are appropriate. |
| Inappropriate Animal Model | Ensure you are using an immunocompetent mouse model (e.g., syngeneic models) for immunotherapy studies. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Cytotoxicity Assay
This assay measures the ability of T-cells to kill target tumor cells and how this is affected by this compound.
Materials:
-
Effector T-cells (e.g., antigen-specific T-cell line or activated PBMCs)
-
Target tumor cells (expressing the relevant antigen and PD-L1)
-
This compound peptide
-
Complete RPMI-1640 medium
-
Calcein-AM or other viability dye
-
Propidium Iodide (PI) or other dead cell stain
-
96-well U-bottom plate
-
Flow cytometer
Methodology:
-
Target Cell Preparation: a. Label target tumor cells with a viability dye such as Calcein-AM according to the manufacturer's instructions. b. Wash the cells twice with complete medium. c. Resuspend the cells at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: a. Prepare effector T-cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Assay Setup: a. Plate 100 µL of the labeled target cells (10,000 cells) into each well of a 96-well U-bottom plate. b. Prepare serial dilutions of this compound in complete medium. c. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. d. Add 50 µL of the effector T-cell suspension to the wells to achieve the desired E:T ratios. e. Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing).
-
Incubation: a. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: a. Just before analysis, add a dead cell stain like Propidium Iodide (PI) to each well. b. Acquire events on a flow cytometer.
-
Data Analysis: a. Gate on the Calcein-AM positive target cell population. b. Within this gate, determine the percentage of PI-positive (dead) cells. c. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
Protocol 2: Characterizing the Tumor Immune Microenvironment by Flow Cytometry
This protocol provides a framework for analyzing the immune cell populations within a tumor.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Viability dye
-
Flow cytometer
Methodology:
-
Tumor Digestion: a. Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640. b. Transfer the tissue to a tube containing a digestion cocktail of Collagenase D and DNase I in RPMI-1640. c. Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Single-Cell Suspension: a. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. b. Wash the cells with RPMI-1640 and centrifuge. c. If necessary, treat the cell pellet with Red Blood Cell Lysis Buffer to remove red blood cells.
-
Staining: a. Resuspend the cells in FACS buffer and count them. b. Aliquot approximately 1-2 x 10^6 cells per tube. c. Stain with a viability dye according to the manufacturer's protocol. d. Wash the cells with FACS buffer. e. Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice. f. Add the cocktail of fluorochrome-conjugated surface marker antibodies and incubate for 30 minutes on ice in the dark. g. Wash the cells twice with FACS buffer.
-
Intracellular Staining (if applicable, e.g., for FoxP3): a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells with permeabilization buffer.
-
Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software to quantify the different immune cell populations.
Visualizations
Signaling Pathway Diagram
Caption: this compound blocks the inhibitory PD-1/PD-L1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating resistance to this compound therapy.
Logical Relationship Diagram
Caption: Key mechanisms contributing to this compound resistance.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AUNP 12 Supplier | CAS 1353563-85-5 | AUNP12 | Tocris Bioscience [tocris.com]
- 5. Antibody-Free Immunopeptide Nano-Conjugates for Brain-Targeted Drug Delivery in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aunp-12: A Comparative Analysis of Cross-Reactivity with Other Immune Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Aunp-12 is a synthetic peptide antagonist designed to modulate the immune system's response to cancer by targeting the Programmed Death-1 (PD-1) signaling pathway.[1][2] This guide provides a comparative overview of this compound's known interactions and outlines experimental approaches to assess its cross-reactivity with other critical immune checkpoint proteins. While direct comparative cross-reactivity data for this compound against a broad panel of immune checkpoints is not extensively available in the public domain, this document serves as a resource for researchers to evaluate its selectivity profile.
I. Overview of this compound and its Primary Target
This compound is a peptide antagonist of the PD-1 signaling pathway.[1] It functions by blocking the interaction between the PD-1 receptor and its ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[2][3][4] This blockade is intended to restore and enhance the anti-tumor activity of T-cells. Additionally, it has been reported that this compound blocks the PD-L1/CD80 pathway.[3][4]
The known signaling pathway targeted by this compound is depicted below:
II. Quantitative Performance Data of this compound
The functional activity of this compound has been quantified in cell-based assays that measure the rescue of lymphocyte proliferation and function from PD-L1/PD-L2-mediated inhibition.
| Assay | Target Ligand | Species | EC50 (nM) | Reference |
| Lymphocyte Proliferation Rescue | rmPD-L1 | Mouse | 17 | [1] |
| Lymphocyte Proliferation Rescue | rmPD-L2 | Mouse | 16.6 | [1] |
| Lymphocyte Proliferation Rescue | rhPD-L1 | Human | 63.3 | [1] |
| Lymphocyte Proliferation Rescue | rhPD-L2 | Human | 44.1 | [1] |
III. Assessing Cross-Reactivity with Other Immune Checkpoints
To provide a comprehensive understanding of this compound's specificity, it is essential to evaluate its binding and functional activity against other key immune checkpoint proteins. These include, but are not limited to, CTLA-4, LAG-3, TIM-3, and TIGIT.
Below is a generalized workflow for assessing the cross-reactivity of a test agent like this compound.
IV. Detailed Experimental Protocols
The following are standard methodologies that can be employed to determine the cross-reactivity and selectivity profile of this compound.
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment
This protocol is designed to measure the direct binding of this compound to a panel of immobilized immune checkpoint proteins.
-
Plate Coating:
-
Coat separate wells of a 96-well high-binding microplate with recombinant human PD-1, CTLA-4, LAG-3, TIM-3, and TIGIT proteins (and other checkpoints of interest) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
-
This compound Incubation:
-
Prepare serial dilutions of biotinylated this compound in assay buffer (e.g., 1% BSA in PBS).
-
Add the diluted this compound to the coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
-
Detection:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of this compound.
-
Determine the binding affinity (Kd) or EC50 for each immune checkpoint protein using non-linear regression analysis.
-
B. Cell-Based Flow Cytometry for Target Engagement
This protocol assesses the ability of this compound to bind to immune checkpoint proteins expressed on the surface of cells.
-
Cell Preparation:
-
Use cell lines engineered to overexpress a single human immune checkpoint protein (e.g., HEK293-PD-1, Jurkat-CTLA-4, etc.) or activated primary immune cells known to express the target receptors.
-
Harvest and wash the cells with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL.
-
-
This compound Staining:
-
Prepare serial dilutions of fluorescently labeled this compound (e.g., FITC-Aunp-12) in FACS buffer.
-
Add the diluted this compound to 100 µL of the cell suspension.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the cell populations.
-
Plot the MFI against the concentration of this compound to determine the binding EC50.
-
C. T-Cell Activation/Inhibition Functional Assays
This protocol evaluates the functional consequence of this compound binding to various immune checkpoints by measuring its effect on T-cell activation.
-
Co-culture Setup:
-
For inhibitory checkpoints (e.g., CTLA-4, LAG-3, TIM-3): Co-culture T-cells with antigen-presenting cells (APCs) that express the corresponding ligands (e.g., CD80/CD86 for CTLA-4, MHC class II for LAG-3).
-
Stimulate T-cell activation through TCR engagement (e.g., using anti-CD3/CD28 antibodies or a specific antigen).
-
-
This compound Treatment:
-
Add serial dilutions of this compound to the co-culture wells.
-
Include appropriate controls: no treatment, a known inhibitor for each checkpoint (positive control), and an irrelevant peptide (negative control).
-
Incubate the co-culture for 48-72 hours.
-
-
Readout of T-Cell Activation:
-
Measure cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant by ELISA.
-
Assess T-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
-
Data Analysis:
-
Plot the level of cytokine production or proliferation against the concentration of this compound.
-
Determine the IC50 or EC50 for the effect of this compound on the function of each immune checkpoint pathway.
-
V. Conclusion
This compound is a promising peptide-based immunotherapeutic agent that specifically targets the PD-1/PD-L1/PD-L2 axis. While its activity within this pathway is documented, a comprehensive selectivity profile against other immune checkpoints is crucial for a complete understanding of its mechanism of action and potential off-target effects. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the cross-reactivity of this compound, thereby enabling a more thorough comparison with other immune checkpoint inhibitors and facilitating its continued development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AUNP 12 Supplier | CAS 1353563-85-5 | AUNP12 | Tocris Bioscience [tocris.com]
- 3. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Validating the Specificity of Aunp-12 for PD-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aunp-12, a peptide-based inhibitor of the Programmed Death-1 (PD-1) pathway, with other therapeutic alternatives. The focus of this comparison is to validate the specificity of this compound for its target, PD-1, a critical immune checkpoint receptor. The information presented herein is supported by available experimental data to aid researchers and drug development professionals in their evaluation of PD-1 targeted therapies.
Introduction to this compound and the PD-1 Pathway
The PD-1 pathway is a crucial regulator of immune responses. The interaction of PD-1, expressed on activated T cells, with its ligands, PD-L1 and PD-L2, expressed on various cells including tumor cells, leads to the inhibition of T-cell activity and allows cancer cells to evade immune surveillance. Blocking this interaction is a clinically validated strategy in cancer immunotherapy.
This compound is a 29-amino acid branched peptide designed to block the PD-1 pathway. It acts as an immune checkpoint modulator by inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[1] Some evidence also suggests that this compound can block the interaction between PD-L1 and CD80. This guide will delve into the available data to assess the specificity of this peptide inhibitor in comparison to other agents targeting the PD-1/PD-L1 axis.
Alternatives to this compound
The therapeutic landscape of PD-1/PD-L1 pathway inhibition is dominated by monoclonal antibodies. Additionally, several small molecule inhibitors are in various stages of development.
-
Monoclonal Antibodies: These are large protein therapeutics that bind to either PD-1 (e.g., Nivolumab, Pembrolizumab) or PD-L1 (e.g., Atezolizumab, Durvalumab). They are known for their high affinity and specificity to their targets.
-
Small Molecule Inhibitors: These are chemically synthesized compounds with low molecular weight that can disrupt the PD-1/PD-L1 interaction. They offer potential advantages in terms of oral bioavailability and tissue penetration.
-
Other Peptide Inhibitors: Besides this compound, other peptide-based inhibitors targeting the PD-1/PD-L1 interaction have been developed, aiming to combine the specificity of antibodies with the manufacturing advantages of small molecules.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and its alternatives.
Table 1: Binding Affinity of PD-1/PD-L1 Inhibitors
| Molecule | Type | Target | Binding Affinity (KD) | Measurement Method |
| This compound | Peptide | PD-L1 | 0.41 nM | Not Specified |
| Nivolumab | Monoclonal Antibody | PD-1 | ~2.6 - 3 nM | Scatchard Analysis / Not Specified |
| Pembrolizumab | Monoclonal Antibody | PD-1 | ~27 pM | Not Specified |
| BMS-202 | Small Molecule | PD-L1 | 1.8 nM | Not Specified |
| Compound X14 | Small Molecule | PD-L1 | 14.62 nM (human), 392 nM (mouse) | Not Specified |
Table 2: Functional Activity of PD-1/PD-L1 Inhibitors
| Molecule | Assay | Readout | EC50 / IC50 |
| This compound | Mouse Splenocyte Proliferation (vs. PD-L1) | T-cell Proliferation Rescue | 17 nM |
| This compound | Mouse Splenocyte Proliferation (vs. PD-L2) | T-cell Proliferation Rescue | 16 nM |
| This compound | IFNγ Release Assay (vs. PD-L1) | IFNγ Release Restoration | 49 nM |
| This compound | IFNγ Release Assay (vs. PD-L2) | IFNγ Release Restoration | 51 nM |
| BMS-103 | HTRF Assay | PD-1/PD-L1 Inhibition | 79.1 nM |
| BMS-142 | HTRF Assay | PD-1/PD-L1 Inhibition | 96.7 nM |
Specificity of this compound:
While this compound is reported to specifically inhibit the PD-1/PD-L1 and PD-1/PD-L2 interactions, and also the PD-L1/CD80 interaction, comprehensive experimental data from off-target binding assays against a broad panel of other proteins are not publicly available. The high specificity of peptide-based inhibitors is often cited as an advantage, but quantitative validation is crucial for a complete assessment. Further studies are needed to definitively characterize the off-target profile of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Principle: The method detects changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized. The binding of a second molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.
Protocol Outline:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: The ligand (e.g., recombinant human PD-1) is immobilized onto the activated sensor chip surface. A reference channel is typically prepared with an irrelevant protein or left blank to subtract non-specific binding.
-
Analyte Injection: The analyte (e.g., this compound or other inhibitors) is injected at various concentrations over the ligand-immobilized surface.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte are monitored in real-time by detecting changes in the SPR signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).
Co-Immunoprecipitation (Co-IP) for Interaction Validation
Co-Immunoprecipitation is a technique used to identify and validate protein-protein interactions in a cellular context.
Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. If other "prey" proteins are bound to the bait protein, they will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.
Protocol Outline:
-
Cell Lysis: Cells expressing the target proteins are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding in the subsequent steps.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for the bait protein (e.g., anti-PD-1 antibody).
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, usually by boiling in a sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for the prey protein (e.g., to confirm the interaction of an inhibitor with PD-1).
Mouse Splenocyte Proliferation Assay for Functional Assessment
This is a cell-based assay to measure the functional effect of PD-1/PD-L1 inhibitors on T-cell proliferation.
Principle: T-cell proliferation, which is suppressed by the PD-1/PD-L1 interaction, can be rescued by an effective inhibitor. The proliferation of T cells, often sourced from mouse spleens, is measured in the presence of a T-cell stimulus, a PD-L1 source, and the inhibitor.
Protocol Outline:
-
Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.
-
Cell Staining (Optional): Splenocytes can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.
-
Co-culture Setup: Splenocytes are cultured in the presence of:
-
A T-cell stimulus (e.g., anti-CD3 and anti-CD28 antibodies).
-
A source of PD-L1 (e.g., recombinant PD-L1 protein or cells engineered to express PD-L1).
-
Varying concentrations of the inhibitor (e.g., this compound).
-
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for T-cell proliferation.
-
Proliferation Measurement: T-cell proliferation is quantified. If using CFSE, this is done by analyzing the dilution of the dye using flow cytometry. Alternatively, proliferation can be measured by assays such as the MTT assay or by quantifying the incorporation of radioactive nucleotides (e.g., ³H-thymidine).
-
Data Analysis: The concentration of the inhibitor that results in a 50% rescue of T-cell proliferation (EC₅₀) is calculated.
Visualizations
To further clarify the concepts and experimental workflows discussed, the following diagrams are provided.
Conclusion
This compound presents a promising peptide-based approach to inhibiting the PD-1 pathway. The available data indicates its potent ability to block the interaction of PD-1 with both PD-L1 and PD-L2, leading to the functional rescue of T-cell activity in preclinical models. When compared to monoclonal antibodies, which exhibit very high affinity for their targets, this compound demonstrates a comparable nanomolar binding affinity. In comparison to small molecule inhibitors, this compound's affinity appears to be in a similar or slightly more potent range based on the available data.
A key area for further investigation is the comprehensive validation of this compound's specificity. While its on-target activity is well-documented, a thorough off-target binding profile against a panel of other immune checkpoint receptors and related proteins would provide a more complete understanding of its selectivity. Such data would be invaluable for the continued development and clinical translation of this compound and other peptide-based immunotherapies. This guide serves as a resource for researchers to understand the current landscape and to identify areas where further experimental validation is warranted.
References
A Comparative Guide to Aunp-12 in Combination Immunotherapy: An Analysis of Preclinical Potential
For Researchers, Scientists, and Drug Development Professionals
Despite extensive investigation into the preclinical data of Aunp-12 (also known as Aurigene-012), a novel peptide-based inhibitor of the Programmed Death-1 (PD-1) signaling pathway, publicly available quantitative data on its synergistic effects in combination with other immunotherapies is currently limited. The available literature primarily highlights the potential for such combinations, underscoring this compound's unique profile as a peptide therapeutic, which may offer a differentiated safety and efficacy profile compared to monoclonal antibody-based checkpoint inhibitors.[1][2][3]
This guide synthesizes the existing information on this compound, outlines the scientific rationale for its use in combination therapies, and presents the available preclinical monotherapy data. While direct comparative data from combination studies is not available, this guide provides a framework for understanding the potential of this compound in the evolving landscape of cancer immunotherapy.
This compound: A Novel Peptide Antagonist of the PD-1 Pathway
This compound is a peptide-based therapeutic designed to block the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2.[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. By inhibiting this pathway, this compound aims to restore the anti-tumor activity of T cells.
Mechanism of Action
The proposed mechanism of action for this compound involves its binding to the PD-1 receptor, thereby preventing PD-L1 and PD-L2 from engaging with it. This blockade is expected to release the "brakes" on T cells, leading to their activation and subsequent attack on cancer cells.
Figure 1. Proposed mechanism of action of this compound.
Synergistic Potential with Other Immunotherapies: A Scientific Rationale
The therapeutic potential of this compound is expected to be significantly enhanced when used in combination with other immunomodulatory agents. While specific preclinical data for this compound combinations is not publicly available, the rationale for such strategies is well-established in the field of immuno-oncology.
Combination with CTLA-4 Inhibition
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another critical immune checkpoint that regulates T cell activation at an earlier stage than PD-1. The combination of PD-1 and CTLA-4 blockade has been shown to have synergistic anti-tumor effects with approved antibody therapies. The distinct but complementary mechanisms of these two pathways provide a strong basis for combining this compound with a CTLA-4 inhibitor.
Figure 2. Conceptual workflow of this compound and anti-CTLA-4 synergy.
Combination with Cancer Vaccines
Cancer vaccines are designed to introduce tumor-associated antigens to the immune system to generate a tumor-specific T cell response. However, the efficacy of cancer vaccines can be limited by the immunosuppressive tumor microenvironment, often mediated by pathways like PD-1/PD-L1. By blocking the PD-1 pathway, this compound could potentially enhance the effectiveness of cancer vaccines by unleashing the newly generated tumor-specific T cells.
Preclinical Monotherapy Data for this compound
While quantitative data from peer-reviewed publications is scarce, presentations and press releases from Aurigene Discovery Technologies have indicated that this compound, as a monotherapy, has demonstrated anti-tumor efficacy in various preclinical cancer models.
| Cancer Model | Reported Efficacy | Source |
| Melanoma (B16F10) | Inhibition of primary tumor growth and metastasis. | [1] |
| Breast Cancer | Inhibition of primary tumor growth. | [1] |
| Kidney Cancer | Inhibition of primary tumor growth. | [1] |
Note: The table above summarizes qualitative descriptions of this compound's preclinical efficacy. Specific quantitative data (e.g., percentage of tumor growth inhibition, survival curves) is not consistently available in the public domain.
Experimental Protocols: A General Framework
Detailed experimental protocols for studies specifically investigating this compound combinations are not publicly available. However, based on standard preclinical immuno-oncology research, such studies would likely involve the following methodologies:
In Vivo Tumor Models
-
Syngeneic Mouse Models: Immunocompetent mice are implanted with murine tumor cell lines (e.g., CT26 for colorectal cancer, B16-F10 for melanoma).
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
Combination partner (e.g., anti-CTLA-4 antibody, cancer vaccine) monotherapy
-
This compound in combination with the partner therapy
-
-
Efficacy Endpoints:
-
Tumor growth inhibition measured by caliper measurements.
-
Overall survival analysis.
-
Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry.
-
Cytokine profiling from tumor lysates or serum.
-
Figure 3. General experimental workflow for preclinical combination studies.
Conclusion
This compound represents a promising peptide-based therapeutic targeting the PD-1/PD-L1 immune checkpoint. Its potential for combination with other immunotherapies is strongly supported by established principles of cancer immunology. However, a comprehensive evaluation of its synergistic effects is hampered by the lack of publicly available quantitative preclinical data from combination studies. As the development of this compound progresses, the publication of such data will be critical for the scientific community to fully assess its therapeutic potential in the context of combination immunotherapy. Researchers and drug development professionals are encouraged to monitor for forthcoming publications and clinical trial results to gain a clearer understanding of this compound's role in the future of cancer treatment.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. differding.com [differding.com]
- 3. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology : AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - BioSpace [biospace.com]
A Comparative Guide to the Immunogenicity of AuNP-12 Peptide in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AuNP-12 peptide with other immunotherapeutic alternatives, focusing on its immunogenic profile and the experimental data supporting its potential as a cancer therapeutic. This compound is a 29-amino acid branched peptide that functions as an immune checkpoint inhibitor by targeting the Programmed Death-1 (PD-1) receptor.[1][2] It is crucial to distinguish that "AuNP" in this context does not refer to gold nanoparticles but is a designation from its origin company, Aurigene. This peptide represents a promising alternative to monoclonal antibody-based therapies, primarily due to the potential for a lower immunogenicity profile and improved safety.[1][3]
Comparative Analysis of this compound and Alternative Immunotherapies
The landscape of cancer immunotherapy is dominated by monoclonal antibodies (mAbs) that target immune checkpoints. However, peptide-based inhibitors like this compound are emerging as a viable alternative. The following table compares this compound with other key players in the field.
| Feature | This compound Peptide | Monoclonal Antibodies (e.g., Pembrolizumab, Nivolumab) | Small Molecule Inhibitors |
| Therapeutic Target | PD-1/PD-L1, PD-1/PD-L2 Interaction[1][2] | PD-1 or PD-L1[4] | PD-L1 Dimerization or PD-1/PD-L1 Interaction |
| Mechanism of Action | Blocks the interaction between PD-1 and its ligands (PD-L1/PD-L2), restoring T-cell activity against tumor cells.[1] | Bind to either PD-1 on T-cells or PD-L1 on tumor cells to block the inhibitory signal.[4] | Inhibit the PD-1/PD-L1 pathway through various mechanisms, including allosteric inhibition or disruption of protein-protein interaction. |
| Molecular Weight | Low (approx. 3-4 kDa) | High (approx. 150 kDa) | Very Low (<1 kDa) |
| Expected Immunogenicity | Low, due to small size and non-proteinaceous modifications. Peptides are generally less immunogenic than large proteins.[1] | Higher potential for immunogenicity, leading to the formation of anti-drug antibodies (ADAs) which can affect efficacy and safety.[3] | Generally low immunogenicity. |
| Tissue Penetration | Potentially better penetration into the tumor microenvironment due to smaller size.[1] | Limited tissue and tumor penetration due to large size. | Good tissue distribution. |
| Half-life | Shorter, which can be beneficial in managing immune-related adverse events.[3] | Long, leading to sustained target engagement but also potentially prolonged adverse effects.[3] | Varies, but generally shorter than antibodies. |
| Preclinical Efficacy (EC50) | 0.41 nM in a rat PBMC proliferation assay.[5] | Varies by antibody; typically in the picomolar to nanomolar range. | Varies widely depending on the specific molecule. |
Assessing the Immunogenicity of Therapeutic Peptides
Evaluating the immunogenic potential of a therapeutic peptide like this compound is a critical step in its development. This involves a multi-faceted approach combining in silico, in vitro, and clinical assessments.
| Experimental Protocol | Purpose | Key Methodologies |
| In Silico MHC Class II Binding Prediction | To predict the potential of peptide fragments to bind to Major Histocompatibility Complex (MHC) class II molecules, a key step in initiating an immune response.[6] | Computational algorithms and databases are used to screen peptide sequences for potential T-cell epitopes.[6] |
| In Vitro T-Cell Proliferation and Cytokine Release Assays | To directly measure the response of human immune cells to the peptide. | Peripheral Blood Mononuclear Cells (PBMCs) or co-cultures of dendritic cells and T-cells are exposed to the peptide. T-cell proliferation is measured (e.g., by CFSE staining), and the release of cytokines (e.g., IFN-γ, IL-2) is quantified by ELISA or multiplex assays.[7] |
| Anti-Drug Antibody (ADA) Assays | To detect the presence of antibodies directed against the therapeutic peptide in patient samples. | Enzyme-Linked Immunosorbent Assay (ELISA) is the most common platform for detecting binding antibodies.[8][9] |
| Neutralizing Antibody (NAb) Assays | To determine if the detected ADAs can inhibit the biological activity of the therapeutic peptide. | Cell-based assays are used to measure the ability of antibodies in a sample to block the peptide's function (e.g., inhibition of PD-1/PD-L1 interaction).[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of immunogenicity assessment, the following diagrams are provided.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Aurigene Discovery Technologies Limited And Pierre Fabre Announce A Licensing Agreement For A New Cancer Therapeutic In Immuno-Oncology: AUNP12, An Immune Checkpoint Modulator Targeting The PD-1 Pathway - Aurigene [aurigene.com]
- 3. Antibody-Free Immunopeptide Nano-Conjugates for Brain-Targeted Drug Delivery in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Immunogenicity Assessment of Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 8. Immunogenicity Assessment of Therapeutic Proteins and Peptides: Ingenta Connect [ingentaconnect.com]
- 9. Immunogenicity assessment of therapeutic proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Aunp-12: A Comparative Performance Analysis Against Industry Standard PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aunp-12, a novel peptide-based antagonist of the Programmed Death-1 (PD-1) signaling pathway, against the current industry standards of monoclonal antibody-based PD-1 inhibitors. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by available preclinical data, and to detail the experimental protocols for its evaluation.
Performance Data Summary
The following tables summarize the available quantitative data for this compound's in vitro efficacy. It is important to note that direct head-to-head comparative studies with industry-standard monoclonal antibodies under identical experimental conditions are not extensively available in the public domain. The data for industry standards are generally reported from a wide range of assays and conditions, making direct comparison challenging.
| Compound | Assay | Target | EC50 (nM) | Reference |
| This compound | Mouse Splenocyte Proliferation Assay | rmPD-L1 | 17 | |
| rmPD-L2 | 16.6 | |||
| Human PBMC Proliferation Assay | rhPD-L1 | 63.3 | ||
| rhPD-L2 | 44.1 | |||
| Inhibition of PD-1/PD-L2 Binding (HEK293 cells) | hPD-L2 | 0.72 | ||
| Rat PBMC Proliferation Assay (MDA-MB231 cells) | hPD-L1 | 0.41 |
The PD-1 Signaling Pathway and the Mechanism of Action of this compound
The PD-1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance. The binding of PD-1, a receptor expressed on activated T-cells, to its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade the immune system.
This compound is a peptide antagonist designed to disrupt this interaction. By blocking the binding of both PD-L1 and PD-L2 to the PD-1 receptor, this compound restores T-cell function and enhances the body's anti-tumor immune response.
Experimental Protocols
Mouse Splenocyte Proliferation Assay
This assay evaluates the ability of a test compound to rescue T-cell proliferation from PD-1/PD-L1 or PD-L2 mediated inhibition.
Materials:
-
Spleens from C57BL/6 mice
-
Recombinant murine PD-L1 (rmPD-L1) and PD-L2 (rmPD-L2)
-
Anti-CD3 and Anti-CD28 antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
This compound and other test compounds
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from mouse spleens.
-
Label the splenocytes with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled splenocytes in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
Add rmPD-L1 or rmPD-L2 to the respective wells to inhibit proliferation.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry to determine the extent of cell proliferation.
-
Calculate the EC50 values based on the dose-response curves.
Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay assesses the effect of a test compound on the proliferation of human T-cells in the presence of PD-1/PD-L1 or PD-L2 mediated inhibition.
Materials:
-
Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation
-
Recombinant human PD-L1 (rhPD-L1) and PD-L2 (rhPD-L2)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Complete RPMI-1640 medium
-
This compound and other test compounds
-
96-well flat-bottom plates
-
Scintillation counter or flow cytometer/plate reader
Procedure:
-
Isolate PBMCs from fresh human blood.
-
Plate the PBMCs at a density of 1 x 10^5 cells/well in 96-well plates.
-
Add a T-cell mitogen like PHA or anti-CD3/CD28 beads to stimulate proliferation.
-
Add rhPD-L1 or rhPD-L2 to inhibit T-cell proliferation.
-
Add various concentrations of this compound or control compounds.
-
Incubate for 72-96 hours.
-
For the final 18 hours of incubation, add [³H]-Thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter. Alternatively, use a non-radioactive method and measure the signal according to the manufacturer's instructions.
-
Plot the proliferation data against the compound concentration to determine the EC50 values.
Experimental Workflow for PD-1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PD-1 inhibitor like this compound.
Conclusion
This compound presents a promising peptide-based alternative to monoclonal antibody therapies targeting the PD-1/PD-L1 pathway. The available in vitro data demonstrates its potent activity in rescuing T-cell proliferation from PD-1 mediated immunosuppression. As a smaller molecule, this compound may offer advantages in terms of tissue penetration and potentially a different safety profile compared to larger antibody therapeutics. However, a comprehensive understanding of its comparative efficacy and safety will require direct, head-to-head preclinical and clinical studies against the current industry standards. The provided experimental protocols offer a foundational framework for such comparative evaluations.
Safety Operating Guide
Navigating the Safe Disposal of AUNP-12: A Guide for Laboratory Professionals
Key Safety and Disposal Considerations
All quantitative data and critical safety information have been summarized in the table below for easy reference and comparison. This information is compiled from general safety data sheets for chemical substances and nanoparticles.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | General Laboratory Safety |
| Waste Classification | Treat as chemical waste. A formal hazardous waste determination should be performed by qualified personnel. | [4] |
| Container Requirements | Use a designated, leak-proof, and clearly labeled hazardous waste container. | [4] |
| Labeling | Label container with "Hazardous Waste," the full chemical name ("AUNP-12"), and the approximate quantity. | [4] |
| Storage of Waste | Store in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. | [5] |
| Disposal Method | Do not dispose of down the drain. Arrange for pickup by a licensed hazardous waste disposal service. | [4] |
| Spill Cleanup | Use absorbent pads for liquid spills. For solid spills, gently scoop to avoid generating dust. Decontaminate the area with an appropriate solvent. | [6] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to be a general guideline; always consult your institution's specific Environmental Health and Safety (EHS) protocols.
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms of the compound.
-
-
Waste Segregation and Containment:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be considered chemical waste.
-
Place all solid and liquid waste into a designated, leak-proof hazardous waste container. Ensure the container is compatible with the chemical nature of the waste.
-
-
Labeling and Documentation:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity of waste.
-
Maintain a log of the waste generated, including the date and amount.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and provide secondary containment to prevent the spread of any potential leaks.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Provide them with all necessary documentation regarding the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial preparation to final disposal.
References
Essential Safety and Operational Guidance for Handling Aunp-12
Disclaimer: Aunp-12 is a peptide antagonist of the PD-1 signaling pathway intended for research use only.[1] Specific safety, handling, and disposal protocols for this compound have not been fully established. The following guidance is based on general laboratory safety principles for handling potent, research-grade peptides and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, a cautious approach to PPE is mandatory. The primary routes of potential exposure are inhalation, dermal contact, and ingestion.[2] The following PPE is required when handling this compound in solid or solution form:
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety Goggles or Full-Face Shield | Must be worn at all times in the laboratory where this compound is handled. A full-face shield is recommended when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 respirator or higher is required when handling the powdered form of this compound to prevent inhalation of aerosols. |
II. Operational Procedures for Safe Handling
A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
A. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
Verify that the container is properly labeled with the compound name, concentration, and appropriate hazard warnings.
-
Store this compound at -20°C in a tightly sealed, clearly labeled container.
B. Preparation of Solutions:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use disposable bench liners with an impervious backing to contain any potential spills.[3]
-
When preparing solutions, slowly add the solvent to the solid to avoid aerosolization. This compound is soluble in water up to 2 mg/ml.
-
Ensure all equipment used for weighing and reconstitution is decontaminated after use.
C. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Avoid skin contact with solutions containing this compound.
-
Do not eat, drink, or apply cosmetics in the designated handling area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
III. Spill and Emergency Procedures
A. Spill Cleanup:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small spills, use absorbent pads to contain the liquid. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the spill area with an appropriate decontaminating solution, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
B. Emergency Contact:
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
If inhaled, move to fresh air immediately.
-
Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. There are no specific EPA regulations for nanomaterial waste, therefore a cautious approach is necessary.[2][4]
A. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), bench liners, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[4]
B. Waste Disposal:
-
All this compound waste must be disposed of through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Quantitative Data Summary for this compound
| Property | Value | Source |
| Molecular Weight | 3261.56 g/mol | Tocris Bioscience |
| Formula | C142H226N40O48 | Tocris Bioscience |
| Solubility | Soluble to 2 mg/ml in water | Tocris Bioscience |
| Storage Temperature | -20°C | Tocris Bioscience |
| CAS Number | 1353563-85-5 | Tocris Bioscience |
Experimental Protocols
This compound is a peptide antagonist of the PD-1 signaling pathway.[1] It has been shown to inhibit the interaction between PD-1 and its ligands, PD-L1 and PD-L2.
In Vitro Proliferation Assay:
-
Objective: To assess the ability of this compound to rescue T-cell proliferation inhibited by PD-L1 or PD-L2.
-
Methodology:
-
Mouse splenocytes are stimulated to proliferate.
-
The proliferation is inhibited by the addition of recombinant mouse PD-L1 (rmPD-L1) or PD-L2 (rmPD-L2).
-
Increasing concentrations of this compound are added to the culture.
-
The rescue of proliferation is measured, and EC50 values are calculated.
-
-
Reported Results: In a mouse splenocyte assay, this compound rescued proliferation with average EC50 values of 17 nM and 16.6 nM against rmPD-L1 and rmPD-L2, respectively.[1]
IFNγ Release Assay:
-
Objective: To evaluate the effect of this compound on T-cell effector function.
-
Methodology:
-
T-cell activity is inhibited by PD-L1 or PD-L2.
-
The release of IFNγ, a marker of T-cell activation, is measured.
-
This compound is added at various concentrations to determine its ability to restore IFNγ release.
-
-
Reported Results: this compound enhanced T-cell activity by restoring IFNγ release inhibited by PD-L1 and PD-L2 with EC50 values of 49 nM and 51 nM, respectively.
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
